5-Morpholino-2-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-morpholin-4-yl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c11-9-7-8(1-2-10(9)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBXESCZZLQWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344414 | |
| Record name | 5-Morpholino-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54998-00-4 | |
| Record name | 5-Morpholino-2-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54998-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Morpholino-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Morpholin-4-yl)-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Morpholino-2-nitroaniline chemical properties and structure
An In-Depth Technical Guide to 5-Morpholino-2-nitroaniline: A Core Building Block in Modern Medicinal Chemistry
Abstract: this compound is a key heterocyclic intermediate whose strategic functionalization makes it a valuable building block in contemporary drug discovery and organic synthesis. The presence of a nucleophilic amino group, an electrophilically activatable aromatic ring, and a reducible nitro group provides a versatile chemical handle for constructing complex molecular architectures. This guide offers an in-depth analysis of its chemical properties, a robust synthesis protocol, spectroscopic characterization, and a discussion of its field-proven applications, particularly as a precursor to advanced pharmaceutical agents.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 54998-00-4, is an aromatic compound characterized by a nitroaniline core substituted with a morpholine ring at the C5 position.[1][2] The electron-withdrawing nitro group (-NO₂) at the C2 position and the electron-donating amino group (-NH₂) at the C1 position create a polarized aromatic system. The morpholine moiety, a saturated heterocycle, enhances solubility and provides a key structural element common in many bioactive molecules.
Caption: Chemical Structure of this compound.
The key physicochemical properties of this compound are summarized in the table below, providing researchers with essential data for experimental design.
| Property | Value | Reference(s) |
| CAS Number | 54998-00-4 | [1][2] |
| Molecular Formula | C₁₀H₁₃N₃O₃ | [1][2] |
| Molecular Weight | 223.23 g/mol | [1] |
| IUPAC Name | 5-(morpholin-4-yl)-2-nitroaniline | [1] |
| Melting Point | 182-185 °C | [2] |
| Boiling Point (Est.) | 469.7 °C at 760 mmHg | [2] |
| Density (Est.) | 1.337 g/cm³ | [2] |
| LogP (Predicted) | 2.18 | [2] |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | [2] |
| Hydrogen Bond Acceptors | 5 (from O and N atoms) | [2] |
Synthesis and Purification Protocol
The most field-proven and rational synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored because the nitro group strongly activates the aromatic ring towards nucleophilic attack, allowing for the displacement of a halide at an adjacent position.
Causality in Experimental Design: The choice of a starting material like 5-chloro-2-nitroaniline is strategic. The chlorine atom is a good leaving group, and its position ortho to the powerful electron-withdrawing nitro group makes the ipso-carbon highly electrophilic and susceptible to attack by the secondary amine of morpholine. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected to solvate the reactants and facilitate the reaction, which may proceed via a Meisenheimer complex intermediate.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-nitroaniline (10.0 g, 57.9 mmol).
-
Solvent and Reagent Addition: Add N,N-Dimethylformamide (DMF, 100 mL) to dissolve the starting material. Add morpholine (10.1 g, 115.8 mmol, 2.0 equivalents) to the solution.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Product Isolation (Work-up): Cool the reaction mixture to room temperature. Pour the dark solution slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously. A yellow-orange precipitate will form.
-
Filtration: Allow the precipitate to stir in the cold water for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMF and morpholine hydrochloride.
-
Purification: The crude product can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50 °C overnight to yield pure this compound.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following is a predicted spectroscopic profile based on the known effects of its constituent functional groups and data from closely related analogs.[3][4]
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons, which are split by each other, and the aliphatic protons of the morpholine ring.
-
Aromatic Region (δ 6.5-8.0 ppm): Three signals corresponding to the protons on the aniline ring. The proton ortho to the nitro group will be the most downfield, while the others will appear at higher fields.
-
Morpholine Protons (δ 3.0-4.0 ppm): Two distinct triplets are expected. The four protons adjacent to the oxygen (-CH₂-O) will be further downfield (approx. δ 3.8 ppm) compared to the four protons adjacent to the nitrogen (-CH₂-N, approx. δ 3.2 ppm).
-
-
¹³C NMR (Carbon NMR): The spectrum will confirm the presence of 10 unique carbon environments.
-
Aromatic Carbons (δ 110-150 ppm): Six signals, with the carbons attached to the nitro and amino groups being the most deshielded.
-
Morpholine Carbons (δ 48-68 ppm): Two signals corresponding to the -CH₂-N and -CH₂-O carbons.
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.
-
N-H Stretch (~3350-3450 cm⁻¹): A characteristic pair of sharp peaks for the primary amine (-NH₂).
-
C-H Stretch (~2850-3100 cm⁻¹): Signals for both aromatic and aliphatic C-H bonds.
-
NO₂ Stretch (~1520 cm⁻¹ and ~1340 cm⁻¹): Two strong, sharp absorptions corresponding to the asymmetric and symmetric stretching of the nitro group.
-
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion (M⁺) peak at m/z = 223, corresponding to the molecular weight of the compound.[1]
Chemical Reactivity and Synthetic Utility
The primary value of this compound lies in its potential for subsequent chemical transformations, making it a versatile synthetic intermediate.
Nitro Group Reduction: A Gateway to Diamines
The most significant reaction is the selective reduction of the nitro group to a primary amine. This transformation converts the molecule into 4-morpholinobenzene-1,2-diamine . This diamine is a classic precursor for the synthesis of benzimidazoles, a heterocyclic scaffold prevalent in many FDA-approved drugs.[2]
Protocol for Nitro Reduction:
-
Catalyst Suspension: In a hydrogenation vessel, suspend this compound (5.0 g, 22.4 mmol) and 10% Palladium on Carbon (Pd/C, 250 mg) in methanol (100 mL).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature.
-
Monitoring: The reaction is typically complete within 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-morpholinobenzene-1,2-diamine, which can be used directly or purified further.
Application Profile in Drug Discovery
This molecule serves as a foundational piece in the synthesis of more complex, biologically active compounds.
A. Intermediate for Established Pharmaceutical Scaffolds
While not a final drug itself, this compound is structurally related to key intermediates used in the synthesis of major pharmaceuticals. For instance, the closely related compound 4-(4-aminophenyl)morpholin-3-one is a pivotal intermediate in the synthesis of Rivaroxaban , a widely used anticoagulant (Factor Xa inhibitor).[5][6][7] The synthetic logic—using a nitrophenyl morpholine derivative and reducing the nitro group to install a reactive amine—is a well-established strategy in pharmaceutical process chemistry.
B. Conceptual Application in Targeted Protein Degradation (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are an emerging therapeutic modality that hijacks the cell's natural protein disposal system to destroy disease-causing proteins.[8][9] A PROTAC is a heterobifunctional molecule composed of a "warhead" to bind the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker.[10][11]
This compound is an ideal starting point for creating a "warhead" component. After reduction of the nitro group, the resulting diamine can be selectively functionalized. The more nucleophilic aniline nitrogen can be used to build out the core inhibitor structure, while the other nitrogen can serve as an attachment point for a linker, which is then connected to an E3 ligase ligand like pomalidomide.[9]
Caption: Conceptual workflow for utilizing this compound in PROTAC synthesis.
Safety and Handling
As a nitroaniline derivative, this compound requires careful handling in a laboratory setting.
-
Hazards: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It may also cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. Recommended storage temperature is 2-8°C.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
- 1. This compound | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone" [quickcompany.in]
- 8. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 9. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 5-Morpholino-2-nitroaniline
An In-Depth Technical Guide to the Synthesis of 5-Morpholino-2-nitroaniline
This compound is a key chemical intermediate whose molecular architecture is pivotal in the synthesis of a range of more complex molecules. With a molecular formula of C₁₀H₁₃N₃O₃ and a molecular weight of 223.23 g/mol , its structure features a nitro-substituted aniline core functionalized with a morpholine moiety.[1] This combination of an electron-donating amine, a strongly electron-withdrawing nitro group, and a versatile morpholine ring makes it a valuable building block, particularly in the development of dyes and novel pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations for researchers and drug development professionals.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary and most efficient route for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[2] Unlike nucleophilic substitutions on aliphatic carbons (like SN1 or SN2), aromatic rings are electron-rich and generally resistant to attack by nucleophiles. However, the SNAr pathway becomes highly favorable when the aromatic ring is "activated" by the presence of potent electron-wthdrawing groups.[3]
Causality Behind the Reaction:
-
Activation of the Substrate: The starting material is 5-chloro-2-nitroaniline. The nitro group (-NO₂) is a powerful electron-withdrawing group. Its position para to the chlorine atom is critical. Through resonance and inductive effects, the nitro group withdraws electron density from the benzene ring, making the carbon atom attached to the chlorine (the ipso-carbon) electrophilic and susceptible to nucleophilic attack.[4]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: Morpholine, a secondary amine, acts as the nucleophile. It attacks the electron-deficient ipso-carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The stability of this complex is the cornerstone of the SNAr mechanism. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group, which effectively stabilizes the intermediate and lowers the activation energy of this step.[5]
-
Rearomatization and Expulsion of the Leaving Group: The reaction concludes with the collapse of the Meisenheimer complex. The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.
The following diagram illustrates the logical workflow of the SNAr mechanism for this synthesis.
References
5-Morpholino-2-nitroaniline CAS number 54998-00-4
An In-depth Technical Guide to 5-Morpholino-2-nitroaniline (CAS 54998-00-4)
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This compound is a substituted aromatic amine that serves as a highly versatile intermediate in modern synthetic chemistry. Its unique electronic and structural characteristics, arising from the interplay between an electron-donating morpholine group and an electron-withdrawing nitro group, make it a valuable precursor for a range of complex molecules. This guide provides a detailed examination of its properties, a robust and validated synthesis protocol with mechanistic insights, key applications in medicinal chemistry, and essential safety protocols. The information herein is designed to empower researchers to effectively and safely utilize this compound in their discovery and development workflows.
Core Chemical and Physical Properties
A foundational understanding of a compound's properties is paramount for its successful application in research and development. This compound is a solid at room temperature, with solubility profiles typical for polar organic compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Data Source(s) |
| CAS Number | 54998-00-4 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₃N₃O₃ | [1][2][3][4] |
| Molecular Weight | 223.23 g/mol | [1][2] |
| IUPAC Name | 5-(morpholin-4-yl)-2-nitroaniline | [2] |
| Melting Point | 182-185 °C | [1] |
| Boiling Point | 469.7 °C at 760 mmHg | [1] |
| Density | 1.337 g/cm³ | [1] |
| LogP | 2.18 | [1] |
| Storage Temperature | 2-8 °C, Inert atmosphere | [1][3] |
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of this compound is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly effective due to the electronic nature of the starting material, 5-chloro-2-nitroaniline.
Causality of Experimental Design:
-
Substrate Choice: 5-Chloro-2-nitroaniline is an ideal substrate. The potent electron-withdrawing nitro group is positioned ortho to the chlorine leaving group, which strongly activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer complex intermediate.
-
Nucleophile: Morpholine is a secondary cyclic amine that acts as a robust nucleophile for this transformation.
-
Solvent & Base: A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to solubilize the reactants and facilitate the SₙAr mechanism. A mild inorganic base, such as potassium carbonate (K₂CO₃), is required to act as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound via SₙAr.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 5-chloro-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and DMF (approx. 5-10 mL per gram of starting aniline).
-
Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension.
-
Heating: Heat the reaction mixture to 120-140 °C and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Pour the dark mixture slowly into a beaker of ice water with vigorous stirring. A solid precipitate will form.
-
Filtration: Collect the crude solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.
Analytical Characterization
Unequivocal structural confirmation and purity assessment are critical. The following spectroscopic methods are standard for characterizing the final product.
Table 2: Expected Spectroscopic Signatures
| Technique | Expected Observations |
| ¹H NMR | Signals for three distinct aromatic protons. Two sets of signals for the eight morpholine protons (often appearing as two triplets around ~3.8 ppm and ~3.2 ppm). A broad singlet for the two amine (-NH₂) protons. |
| ¹³C NMR | Ten distinct signals corresponding to the ten carbon atoms in the molecule (six aromatic, four aliphatic). |
| FT-IR (ATR) | Characteristic absorption bands: N-H stretching for the primary amine (~3300-3500 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1500-1530 cm⁻¹ and ~1330-1370 cm⁻¹), and C-O-C stretching of the morpholine ether linkage (~1115 cm⁻¹). |
| Mass Spec (MS) | A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of the compound (223.0957 Da).[1][2] |
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its role as a scaffold for building more complex, biologically active molecules. The strategic placement of its functional groups allows for sequential, controlled chemical modifications.
The Gateway to Diamine Intermediates
A primary synthetic utility involves the chemical reduction of the nitro group to a second amine. This transformation converts the molecule into 5-morpholinobenzene-1,2-diamine , a critical 1,2-diamine intermediate. This intermediate is a cornerstone for the synthesis of a wide array of nitrogen-containing heterocycles, particularly benzimidazoles, which are privileged structures in medicinal chemistry.
Case Study: Precursor for SIRT6 Inhibitors
Recent research has identified derivatives of 5-nitroaniline as a promising new class of inhibitors for Sirtuin 6 (SIRT6), a histone deacetylase implicated in diseases like type 2 diabetes.[5] this compound serves as an excellent starting point for creating analogs of these inhibitors.[5] The general synthetic logic involves leveraging the existing aniline for further elaboration.
Caption: Synthetic pathway from the title compound to heterocyclic scaffolds.
Other Reported Applications
This compound is also documented as an intermediate in the synthesis of arylpiperazine derivatives intended as nonsteroidal androgen receptor antagonists, highlighting its utility across different therapeutic targets.[6]
Safety, Handling, and Storage
Based on data for closely related nitroaniline compounds, this compound should be handled with care, assuming it possesses similar toxicological properties.[7][8][9][10]
-
Hazard Identification: Assumed to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][10] May cause damage to organs through prolonged or repeated exposure.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[9] Avoid generating dust.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and incompatible materials.[3][9] Recommended storage is at 2-8°C.[1][3]
-
Disposal: Dispose of waste materials and containers in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.[7][9]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 54998-00-4|this compound|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound , 98+% , 54998-00-4 - CookeChem [cookechem.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 5-Morpholino-2-nitroaniline
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document delves into the compound's fundamental properties, a detailed synthesis protocol with mechanistic insights, characterization techniques, applications, and critical safety protocols.
This compound is an aromatic compound characterized by a nitroaniline core substituted with a morpholine ring. This unique structure, combining an electron-donating morpholine group and an electron-withdrawing nitro group, makes it a versatile building block in synthetic chemistry.
The fundamental properties of this compound are summarized below for quick reference.
| Identifier | Value | Source |
| IUPAC Name | 5-(morpholin-4-yl)-2-nitroaniline | PubChem[1] |
| CAS Number | 54998-00-4 | PubChem[1] |
| Molecular Formula | C₁₀H₁₃N₃O₃ | PubChem[1] |
| Molecular Weight | 223.23 g/mol | PubChem[1] |
| Melting Point | 182-185 °C | LookChem[2] |
| Boiling Point | 469.7 °C at 760 mmHg (Predicted) | LookChem[2] |
| Appearance | Solid (Form varies) | N/A |
| Hydrogen Bond Donors | 1 | LookChem[2] |
| Hydrogen Bond Acceptors | 5 | LookChem[2] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient due to the activation of the benzene ring by the electron-withdrawing nitro group, which facilitates the displacement of a leaving group by the incoming nucleophile (morpholine).
Rationale for Experimental Design
The chosen precursor is typically a di-substituted benzene ring with a nitro group and a halogen, such as 5-fluoro-2-nitroaniline or 5-chloro-2-nitroaniline. The nitro group, being strongly electron-withdrawing, activates the positions ortho and para to it for nucleophilic attack. The halogen at the 5-position (meta to the nitro group but para to the amino group) serves as an excellent leaving group. Fluorine is often preferred as a leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents can solvate the cation of the base but not the nucleophile, thereby increasing the nucleophilicity of the morpholine. An excess of morpholine or the addition of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is used to neutralize the hydrohalic acid (e.g., HF or HCl) formed during the reaction, driving the equilibrium towards the product.
Detailed Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoro-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and N,N-Dimethylformamide (DMF, 5-10 mL per gram of starting material).
-
Addition of Reagents: Add morpholine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 90 °C and maintain for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice water with stirring. A yellow-orange precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.
-
Drying: Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure. Expected signals would include aromatic protons on the nitroaniline ring and two distinct triplets for the morpholine protons.
-
Mass Spectrometry (MS): To confirm the molecular weight. The exact mass should correspond to 223.0957 g/mol .[1]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as N-H stretches from the amine, asymmetric and symmetric stretches for the NO₂ group, and C-O-C stretches from the morpholine ring.
-
Melting Point Analysis: To assess purity. A sharp melting point range close to the literature value (182-185 °C) indicates high purity.[2]
Applications in Research and Drug Development
This compound serves primarily as a versatile intermediate in organic synthesis. Its structural motifs are of significant interest in medicinal chemistry.
Scaffold for Bioactive Molecules
The nitroaniline framework is a precursor to many other functional groups. The nitro group can be readily reduced to an amine, which can then be used to construct heterocyclic rings (e.g., benzimidazoles) or participate in amide bond formation. This dual functionality makes it a valuable starting point for creating libraries of compounds for biological screening.
A notable example of a structurally related compound is 5-(4-methylpiperazin-1-yl)-2-nitroaniline , which was identified as a potent and selective inhibitor of SIRT6, a histone deacetylase implicated in diabetes.[3] This discovery highlights the potential of the 5-substituted-2-nitroaniline scaffold for developing novel therapeutic agents.[3] The morpholine group, in particular, is a common feature in many approved drugs, often used to improve physicochemical properties such as solubility and metabolic stability.
The logical relationship for its use as a drug discovery scaffold is outlined below.
Caption: Role of the scaffold in a typical drug discovery pipeline.
Intermediate for Dyes and Materials
Historically, nitroanilines have been crucial intermediates in the synthesis of azo dyes. The primary amine can be diazotized and coupled with other aromatic compounds to produce intensely colored substances.
Safety, Handling, and Storage
Proper handling of this compound is critical due to its potential hazards.
Hazard Identification
According to its GHS classification, the compound presents the following hazards:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H332: Harmful if inhaled.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Compounds in the nitroaniline class are also noted for potential organ damage (specifically to blood) through prolonged or repeated exposure.[4]
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Ensure the work area is well-ventilated.
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.[2]
-
Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.
Conclusion
This compound is a chemical compound with significant utility as a synthetic intermediate. Its molecular weight of 223.23 g/mol and formula C₁₀H₁₃N₃O₃ are foundational to its use in stoichiometric calculations for synthesis. The well-established SNAr reaction provides a reliable route for its preparation. While its primary application lies in serving as a building block for more complex molecules, particularly in the pharmaceutical industry, its inherent hazards necessitate strict adherence to safety protocols. The structural similarity to known bioactive compounds suggests a promising future for this scaffold in the discovery of new therapeutic agents.
References
- 1. This compound | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Morpholino-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Morpholino-2-nitroaniline, focusing on its solubility and stability. In the landscape of pharmaceutical development, a thorough understanding of a compound's behavior in various solvents and under diverse environmental conditions is paramount for formulation, manufacturing, and ensuring therapeutic efficacy and safety. This document is structured to deliver not just data, but actionable insights and robust methodologies for the scientific professional.
Introduction: The Significance of this compound
This compound is a substituted nitroaniline derivative that holds interest within the realms of medicinal chemistry and material science.[1] Its unique molecular architecture, featuring a morpholine ring, a nitro group, and an aniline moiety, imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and functional dyes.[1] The interplay between the electron-donating morpholine group and the electron-withdrawing nitro group influences the compound's reactivity, solubility, and stability, necessitating a detailed characterization for any application.
Physicochemical Properties: A Foundation for Understanding
A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior. Key physicochemical data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃O₃ | [2] |
| Molecular Weight | 223.23 g/mol | [2] |
| CAS Number | 54998-00-4 | [2] |
| Appearance | Yellow crystalline solid (predicted) | Inferred from related nitroanilines |
| Melting Point | 182-185°C | [3] |
| Predicted LogP | 2.18 | [3] |
| Predicted pKa | 0.86 ± 0.40 | [3] |
The predicted LogP value suggests a moderate lipophilicity, indicating that the compound will likely exhibit solubility in a range of organic solvents. The low predicted pKa is attributed to the electron-withdrawing effect of the nitro group on the aniline amine, rendering it weakly basic.
Solubility Profile: A Critical Parameter for Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key consideration in the development of dosage forms. Due to a lack of extensive published experimental data on the solubility of this compound, this section provides a recommended experimental framework for its determination.
Qualitative Solubility
A preliminary qualitative assessment of solubility in a range of common pharmaceutical solvents is the first step. This provides a broad understanding of the compound's dissolution characteristics.
Quantitative Solubility Determination: Isothermal Equilibrium Method
For precise formulation development, quantitative solubility data is indispensable. The isothermal equilibrium (shake-flask) method is the gold standard for determining the equilibrium solubility of a crystalline compound.[4]
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane, and various buffers of physiological pH).
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable solvent, and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
Quantification: Determine the concentration against a calibration curve prepared from standards of known concentrations.[5]
References
Spectroscopic Data for 5-Morpholino-2-nitroaniline (NMR, IR, MS): An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Morpholino-2-nitroaniline, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound (CAS No: 54998-00-4), with the molecular formula C₁₀H₁₃N₃O₃ and a molecular weight of 223.23 g/mol , is a substituted nitroaniline derivative.[1][2] The structural elucidation and purity assessment of this compound are paramount for its application in synthesis and drug discovery. Spectroscopic techniques provide a powerful and non-destructive means to achieve this. This guide will delve into the theoretical and practical aspects of the NMR, IR, and MS data of this compound, providing a framework for its characterization.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include a substituted benzene ring, an amino group (-NH₂), a nitro group (-NO₂), and a morpholine ring. Each of these components will give rise to characteristic signals in the various spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the morpholine ring, and the protons of the amino group.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | d | 1H | Aromatic H (ortho to -NO₂) |
| ~6.4 - 6.6 | dd | 1H | Aromatic H (ortho to -NH₂ and meta to -NO₂) |
| ~6.2 - 6.4 | d | 1H | Aromatic H (meta to -NH₂ and ortho to morpholine) |
| ~4.9 (broad s) | s | 2H | -NH₂ |
| ~3.8 - 4.0 | t | 4H | -CH₂-O- (Morpholine) |
| ~3.1 - 3.3 | t | 4H | -CH₂-N- (Morpholine) |
Interpretation:
-
Aromatic Region: The electron-withdrawing nitro group will significantly deshield the ortho proton, causing it to appear at the lowest field. The other two aromatic protons will be upfield, with their splitting patterns determined by their coupling with adjacent protons.
-
Amino Group: The protons of the primary amine will likely appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.
-
Morpholine Ring: The morpholine ring contains two sets of chemically non-equivalent methylene protons. Those adjacent to the oxygen atom will be more deshielded than those adjacent to the nitrogen atom, appearing as two distinct triplets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-NO₂ |
| ~148 | C-NH₂ |
| ~135 | C-N (Morpholine) |
| ~120 | Aromatic CH |
| ~115 | Aromatic CH |
| ~105 | Aromatic CH |
| ~66 | -CH₂-O- (Morpholine) |
| ~48 | -CH₂-N- (Morpholine) |
Interpretation:
The carbon atoms attached to the electron-withdrawing nitro and amino groups will be significantly deshielded. The aromatic carbons will appear in the typical downfield region, while the aliphatic carbons of the morpholine ring will be found upfield.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, N-O, and C-O bonds.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium | N-H stretching (asymmetric and symmetric) of the amino group |
| 3100-3000 | Weak | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching of the morpholine ring |
| 1620-1580 | Strong | N-H bending of the amino group and C=C stretching of the aromatic ring |
| 1550-1500 | Strong | Asymmetric N-O stretching of the nitro group |
| 1350-1300 | Strong | Symmetric N-O stretching of the nitro group |
| 1250-1200 | Strong | C-N stretching of the morpholine and amino groups |
| 1120-1080 | Strong | C-O-C stretching of the morpholine ring |
Interpretation:
The presence of strong bands for the N-H and N-O stretches is a clear indication of the amino and nitro groups, respectively. The C-H stretches confirm the presence of both aromatic and aliphatic components. The strong C-O-C stretch is characteristic of the ether linkage within the morpholine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the molecular ion peak and characteristic fragment ions are key identifiers.
Mass Spectrometry Data:
The PubChem database indicates a GC-MS analysis with prominent peaks at m/z 223, 165, and 135.[1]
-
Molecular Ion Peak (M⁺): The peak at m/z 223 corresponds to the molecular weight of this compound (C₁₀H₁₃N₃O₃).[1]
-
Fragmentation Pattern:
-
m/z 165: This major fragment likely arises from the loss of the nitro group (NO₂) and a subsequent rearrangement.
-
m/z 135: This fragment could be formed by the further fragmentation of the m/z 165 ion, possibly involving the cleavage of the morpholine ring.
-
Proposed Fragmentation Pathway:
References
An In-depth Technical Guide to 5-Morpholino-2-nitroaniline: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Morpholino-2-nitroaniline is a substituted nitroaniline that has garnered interest as a versatile building block in medicinal chemistry and materials science. Its structure, incorporating both a nitroaromatic system and a morpholine moiety, imparts a unique combination of electronic and steric properties. This guide provides a comprehensive overview of the discovery, synthesis, chemical characteristics, and known applications of this compound, offering a valuable resource for researchers engaged in drug discovery and organic synthesis. While a definitive record of its initial discovery remains elusive in readily available literature, this document pieces together its likely synthetic origins and the scientific context of its emergence.
Physicochemical Properties
This compound, with the CAS Number 54998-00-4, is an organic compound with the molecular formula C₁₀H₁₃N₃O₃ and a molecular weight of 223.23 g/mol .[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₃N₃O₃ |
| Molecular Weight | 223.23 g/mol |
| CAS Number | 54998-00-4 |
| Appearance | Not specified, likely a colored solid |
| Melting Point | 182-185 °C[3] |
| Boiling Point | 469.7 °C at 760 mmHg (predicted)[3] |
| Density | 1.337 g/cm³ (predicted)[3] |
| pKa | 0.86 ± 0.40 (predicted)[3] |
| LogP | 2.183 (predicted)[3] |
These properties suggest a compound with moderate polarity and a relatively high melting point, indicative of a stable crystalline solid.
Discovery and Historical Context
The precise date and the researchers who first synthesized this compound are not clearly documented in readily accessible scientific literature or patents. However, its chemical structure and the common synthetic routes for analogous compounds allow for a reasoned deduction of its historical and scientific context.
The development of this compound is intrinsically linked to the broader history of research into nitroaniline and morpholine derivatives. Nitroanilines have been fundamental building blocks in the synthesis of dyes and pharmaceuticals for over a century. The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the benzene ring creates a "push-pull" system, influencing the molecule's reactivity and electronic properties.
Morpholine, a heterocyclic amine, gained prominence in medicinal chemistry in the mid-20th century due to its favorable physicochemical properties, including water solubility and metabolic stability. Its incorporation into drug candidates often improves pharmacokinetic profiles.
Given this context, it is highly probable that this compound was first synthesized as part of broader exploratory studies into the derivatization of nitroanilines with various amine nucleophiles, including cyclic amines like morpholine. The likely synthetic pathway, nucleophilic aromatic substitution, was a well-established reaction by the mid-20th century.
The earliest documented appearances of this compound are found in chemical supplier catalogs and more recent patents, where it is listed as a commercially available building block for organic synthesis. For instance, it is mentioned in the context of preparing more complex molecules for pharmaceutical applications, such as inhibitors of the enzyme SIRT6.
Synthesis of this compound
The most probable and documented method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This well-established reaction class in organic chemistry is suitable for the formation of an amine-aryl bond, particularly when the aromatic ring is activated by electron-withdrawing groups like the nitro group.
The logical precursors for this synthesis are 5-chloro-2-nitroaniline and morpholine . The nitro group in the ortho position and the chloro group in the meta position to the amino group in 5-chloro-2-nitroaniline activate the carbon atom attached to the chlorine for nucleophilic attack.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a generalized, illustrative protocol for the synthesis of this compound. The specific reaction conditions, such as solvent, temperature, and reaction time, would require optimization for maximizing yield and purity.
Materials:
-
5-Chloro-2-nitroaniline
-
Morpholine
-
A suitable polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)) (Optional, to scavenge HCl produced)
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-2-nitroaniline and the chosen solvent.
-
Add an excess of morpholine (typically 2-3 equivalents) to the mixture.
-
If a base is used, add it to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid product by filtration and wash with water to remove any remaining morpholine and salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield pure this compound.
The workflow for this synthesis can be visualized as follows:
References
Methodological & Application
Application Notes and Protocols: Utilizing 5-Morpholino-2-nitroaniline in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 5-Morpholino-2-nitroaniline in Modern Dye Chemistry
Azo dyes are a cornerstone of the colorant industry, accounting for over 60% of all dyes used.[1] Their synthesis, based on the diazotization of a primary aromatic amine and subsequent azo coupling, offers vast synthetic versatility.[1][2][3] The judicious selection of the aromatic amine (the diazo component) is paramount as it dictates the final dye's spectral properties, fastness, and suitability for various high-technology applications.[4]
This compound (CAS: 54998-00-4) is an advanced intermediate that offers significant advantages in the synthesis of specialized azo dyes.[5] The molecule's unique electronic architecture, featuring a potent electron-withdrawing nitro group (-NO₂) and an electron-donating morpholino moiety, allows for the creation of dyes with unique and desirable properties. The nitro group enhances the electrophilicity of the derived diazonium salt, promoting efficient coupling, while the morpholino group can modulate the dye's color, solubility, and affinity for various substrates.
These characteristics make this compound a valuable precursor for developing high-performance colorants for textiles, pigments, and advanced materials, as well as functional dyes for biological and pharmaceutical research.
Core Reaction Mechanism: A Two-Stage Process
The synthesis of azo dyes from this compound follows a well-established two-stage reaction pathway: diazotization followed by azo coupling.[1][2]
-
Diazotization: The primary amino group of this compound is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid.[6][7] The reaction is critically temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[8]
-
Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component.[9][10] Common coupling components include phenols, naphthols, and other aromatic amines. This electrophilic aromatic substitution reaction forms the stable azo compound (R-N=N-R'), which constitutes the final dye molecule.[9]
Figure 1: General workflow for azo dye synthesis.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store in a cool, dark, dry place. |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific | Store in a desiccator. |
| Hydrochloric Acid (HCl), 37% | ACS Reagent | VWR | Corrosive. Use in a fume hood. |
| 2-Naphthol (β-Naphthol) | ≥99% | Alfa Aesar | Example coupling component. |
| Sodium Hydroxide (NaOH) | ACS Reagent | MilliporeSigma | For pH control and solubilization. |
| Urea | ACS Reagent | Avantor | To quench excess nitrous acid. |
| Deionized Water | High Purity | In-house | --- |
| Ice | --- | In-house | Essential for temperature control. |
Protocol 1: Synthesis of a Naphthol-Based Azo Dye
This protocol details the synthesis of a representative red-orange azo dye using 2-Naphthol as the coupling component.
Part A: Diazotization of this compound
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, create a suspension of 2.23 g (10 mmol) of this compound in 50 mL of deionized water.
-
Slowly add 5 mL of concentrated hydrochloric acid to the suspension while stirring. The mixture will form the amine hydrochloride salt.
-
Cool the flask in an ice-salt bath to bring the internal temperature to 0–5 °C. It is critical to maintain this temperature range throughout the diazotization process.[7]
-
In a separate beaker, dissolve 0.76 g (11 mmol, 1.1 equivalents) of sodium nitrite in 10 mL of cold deionized water.
-
Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes. Monitor the temperature closely, ensuring it does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion.
-
Perform a spot test with starch-iodide paper to check for the presence of excess nitrous acid (a positive test turns the paper blue-black). If the test is negative, add a small amount of additional sodium nitrite solution. If positive, add a small amount of urea to quench the excess nitrous acid. The resulting clear, cold solution is the diazonium salt, which should be used immediately.
Part B: Azo Coupling
-
In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-Naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this coupling component solution in a separate ice-water bath to below 10 °C.
-
While stirring vigorously, slowly add the cold diazonium salt solution from Part A to the cold 2-Naphthol solution.
-
A brightly colored precipitate of the azo dye should form immediately.[11]
-
Maintain stirring in the ice bath for another 60 minutes to ensure the coupling reaction is complete. The pH should remain alkaline to facilitate the reaction.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate is colorless and neutral.
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
Figure 2: Detailed experimental workflow for dye synthesis.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood.
-
Diazonium Salt Instability: Diazonium salts are unstable and can be explosive when isolated in a dry, solid state.[1] NEVER attempt to isolate the diazonium salt intermediate. Always use the diazonium salt solution immediately after preparation.
-
Corrosives: Concentrated acids and bases are highly corrosive. Handle with extreme care.
Characterization and Applications
Analytical Characterization
The synthesized azo dyes should be characterized using standard analytical techniques to confirm their structure and purity:
-
UV-Visible Spectroscopy: To determine the wavelength of maximum absorption (λmax) and molar absorptivity.
-
FTIR Spectroscopy: To identify key functional groups, such as the azo (-N=N-) bond, nitro (-NO₂) group, and C-O-C stretches of the morpholino ring.
-
NMR Spectroscopy (¹H and ¹³C): For complete structural elucidation.
-
Mass Spectrometry: To confirm the molecular weight.
Potential Applications
Azo dyes derived from this compound have potential applications across several fields:
-
Textile Industry: As disperse dyes for synthetic fibers like polyester and nylon, potentially offering high tinctorial strength and good fastness properties.[12][13]
-
High-Performance Pigments: For use in inks, coatings, and plastics where color stability and durability are required.
-
Functional Dyes: The unique electronic structure makes these dyes candidates for applications in nonlinear optics, sensors, and as photochromic materials.[3]
-
Biological and Pharmaceutical Research: The morpholino group can enhance biocompatibility, making these compounds interesting for development as biological stains or as scaffolds in medicinal chemistry.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 5. This compound | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. ijirset.com [ijirset.com]
- 9. Azo coupling - Wikipedia [en.wikipedia.org]
- 10. Azo Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. scialert.net [scialert.net]
- 13. orientjchem.org [orientjchem.org]
The Strategic Utility of 5-Morpholino-2-nitroaniline in Modern Pharmaceutical Research: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Scaffolding Intermediate
In the intricate landscape of pharmaceutical research and drug development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. 5-Morpholino-2-nitroaniline emerges as a significant building block, offering a strategic entry point to a diverse array of complex molecular architectures, most notably the benzimidazole core, a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the applications of this compound, presenting detailed protocols for its conversion into key precursors and its subsequent elaboration into biologically active compounds. The narrative is structured to provide not just procedural steps, but also the underlying chemical principles and strategic considerations that guide its use in contemporary drug discovery programs.
The core utility of this compound lies in its facile conversion to 5-morpholino-benzene-1,2-diamine. This transformation, typically achieved through a high-yielding catalytic reduction of the nitro group, furnishes a versatile precursor for the construction of 2,5-disubstituted benzimidazoles. The benzimidazole moiety is a cornerstone of numerous FDA-approved drugs and clinical candidates, owing to its ability to mimic purine bases and interact with a wide range of biological targets.[1][2] This guide will delve into the practical aspects of this synthetic sequence, providing a robust protocol for the synthesis of the diamine intermediate and its subsequent cyclization to form the benzimidazole ring system. Furthermore, we will explore the application of these benzimidazole derivatives in the context of kinase inhibitor development, a major focus of modern oncology research.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is crucial for successful reaction planning and execution. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 54998-00-4 | [3][4] |
| Molecular Formula | C₁₀H₁₃N₃O₃ | [3][4] |
| Molecular Weight | 223.23 g/mol | [3][4] |
| Appearance | Orange solid | [5] |
| Melting Point | 182-185 °C | [3] |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in alcohols. | General chemical knowledge |
Core Application: A Gateway to Bioactive Benzimidazoles
The primary application of this compound in pharmaceutical research is its role as a precursor to 5-morpholino-substituted benzimidazoles. This is achieved through a two-step synthetic sequence:
-
Reduction of the Nitro Group: The nitro functionality is selectively reduced to an amine, yielding 5-morpholino-benzene-1,2-diamine.
-
Benzimidazole Ring Formation: The resulting ortho-diamine is then condensed with a variety of reagents, such as aldehydes, carboxylic acids, or their derivatives, to construct the benzimidazole ring.
This synthetic strategy offers a high degree of flexibility, allowing for the introduction of diverse substituents at the 2-position of the benzimidazole core, which is a key determinant of biological activity.
Protocol 1: Synthesis of 5-morpholino-benzene-1,2-diamine
This protocol details the catalytic hydrogenation of this compound to its corresponding diamine. Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for this transformation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-morpholino-benzene-1,2-diamine, which can often be used in the next step without further purification. If necessary, the product can be purified by recrystallization or column chromatography.
Safety Note: Palladium on carbon is pyrophoric when dry. Handle with care and always keep it wet. Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood away from any ignition sources.
Protocol 2: General Procedure for the Synthesis of 2-Substituted-5-morpholinobenzimidazoles
This protocol describes the Phillips condensation, a classic and reliable method for constructing the benzimidazole ring from an ortho-phenylenediamine and a carboxylic acid.
Materials:
-
5-morpholino-benzene-1,2-diamine (from Protocol 1)
-
A desired carboxylic acid (R-COOH)
-
4M Hydrochloric acid (HCl) or Polyphosphoric acid (PPA)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine 5-morpholino-benzene-1,2-diamine (1.0 eq) and a carboxylic acid (1.0 - 1.2 eq).
-
Acid Catalyst: Add 4M HCl or PPA as the reaction solvent and catalyst.
-
Heating: Heat the reaction mixture to reflux (typically 100-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the carboxylic acid.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is basic.
-
Isolation and Purification: The product will often precipitate upon neutralization. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Application in Kinase Inhibitor Drug Discovery
The morpholine moiety is a prevalent feature in a multitude of kinase inhibitors. Its presence can enhance aqueous solubility, improve pharmacokinetic properties, and provide a key interaction point within the ATP-binding site of kinases. The 2,5-disubstituted benzimidazole scaffold, readily accessible from this compound, serves as an excellent platform for the design of novel kinase inhibitors.
For instance, derivatives of 2-morpholino-4-anilinoquinoline have been synthesized and evaluated for their antitumor activity against the HepG2 cell line, with some compounds exhibiting potent activity with IC₅₀ values in the low micromolar range.[6] While not a benzimidazole, this example underscores the value of the morpholino group in designing compounds with anticancer properties. The synthesis of these compounds often involves the reaction of a chloro-substituted heterocyclic core with an aniline derivative, a strategy that can be adapted for the elaboration of the benzimidazole scaffold.
Conclusion and Future Perspectives
This compound stands out as a strategically important and cost-effective starting material in pharmaceutical research. Its straightforward conversion to a versatile diamine intermediate opens the door to a vast chemical space of benzimidazole derivatives. The protocols provided herein offer a reliable and scalable pathway for the synthesis of these valuable compounds. The demonstrated and potential applications of morpholino-substituted heterocycles, particularly in the realm of kinase inhibitors, ensure that this compound will continue to be a relevant and valuable tool for medicinal chemists in their quest for novel and effective therapeutics. Future research will likely focus on the development of more efficient and greener synthetic methodologies for its derivatives and the expansion of their applications to a wider range of biological targets.
References
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for nucleophilic aromatic substitution with 5-Morpholino-2-nitroaniline
An Application Guide to Nucleophilic Aromatic Substitution: Synthesis of 5-Morpholino-2-nitroaniline
Introduction: The Strategic Importance of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, providing a powerful pathway for the functionalization of aromatic rings.[1] Unlike the more common electrophilic aromatic substitutions, SNAr involves the attack of a nucleophile on an electron-deficient aromatic system, displacing a suitable leaving group.[2] This reaction class is particularly vital in medicinal chemistry and materials science, where the precise installation of nitrogen, oxygen, or sulfur-based functional groups is critical for tuning the biological activity and physical properties of molecules.[3]
The key to a successful SNAr reaction lies in the electronic activation of the aromatic ring.[4] The presence of potent electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group, is crucial.[5] These EWGs delocalize the negative charge of the intermediate complex, thereby lowering the activation energy of the reaction.[4]
This application note provides a detailed protocol for the synthesis of this compound via an SNAr reaction between 5-chloro-2-nitroaniline and morpholine. This transformation is an excellent case study, illustrating the reaction's utility in forging C-N bonds to create highly functionalized building blocks for drug discovery and chemical probe development.[6] We will delve into the mechanistic underpinnings, provide a field-tested experimental procedure, and offer guidance for characterization and troubleshooting.
Pillar 1: Mechanistic Insight – The Addition-Elimination Pathway
The SNAr reaction proceeds through a well-established two-step addition-elimination mechanism.[7] It fundamentally differs from SN1 or SN2 reactions, as it occurs on an sp²-hybridized carbon and involves a discrete, resonance-stabilized anionic intermediate.[8]
-
Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile (morpholine) on the carbon atom bearing the leaving group (chloride). This step is typically the rate-determining step of the reaction.[9] The attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10]
-
Stabilization of the Intermediate: The stability of the Meisenheimer complex is paramount for the reaction to proceed. The powerful electron-withdrawing nitro group, even when positioned meta to the site of attack as in this specific case, plays a critical role in stabilizing the negative charge through resonance and inductive effects.[4][5] The delocalization of this charge across the aromatic system, particularly onto the oxygen atoms of the nitro group, significantly lowers the energy of this intermediate.
-
Elimination and Aromaticity Restoration: In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product, this compound.
Caption: The Addition-Elimination mechanism for the SNAr reaction.
Pillar 2: Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Role |
| 5-Chloro-2-nitroaniline | 1635-61-6 | 172.57 | 1.73 g | 10.0 | Starting Material |
| Morpholine | 110-91-8 | 87.12 | 2.61 mL | 30.0 | Nucleophile |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - | Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | ~150 mL | - | Extraction Solvent |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | Washing Agent |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | Drying Agent |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stir plate and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for filtration and recrystallization
-
TLC plates (Silica gel 60 F₂₅₄)
Safety Precautions
-
5-Chloro-2-nitroaniline: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.
-
Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Work in a fume hood.
-
DMF: A skin and eye irritant. Can be absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable).
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 100 mL round-bottom flask with a magnetic stir bar and attach the reflux condenser. Ensure the setup is securely clamped.
-
Charging Reactants: To the flask, add 5-chloro-2-nitroaniline (1.73 g, 10.0 mmol). Add the N,N-dimethylformamide (20 mL) to dissolve the starting material, followed by the addition of morpholine (2.61 mL, 30.0 mmol) using a syringe or graduated pipette.
-
Reaction Conditions: Lower the flask into the heating mantle and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a 10:1 Hexane:Ethyl Acetate eluent system. Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the dark reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A yellow-orange precipitate should form.
-
Collect the solid product by vacuum filtration, washing the filter cake with additional deionized water (2 x 20 mL).
-
Air-dry the crude product on the filter for at least 30 minutes.
-
Purification Protocol
Recrystallization is an effective method for purifying the product.
-
Transfer the crude solid to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected product, this compound, is a bright yellow or orange solid.[11]
Characterization
-
Melting Point: Determine the melting point of the purified product and compare it to the literature value.
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
¹H NMR: Expect signals corresponding to the aromatic protons, the morpholine protons (typically two triplets around 3.2 and 3.8 ppm), and the aniline -NH₂ protons.
-
Mass Spec (EI): The molecular ion peak should correspond to the molecular weight of the product (C₁₀H₁₃N₃O₃, MW: 223.23 g/mol ).[12]
-
Pillar 3: Workflow and Troubleshooting
A streamlined workflow is essential for reproducible results.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Deactivated reagents. | Extend reaction time and re-check by TLC. Ensure the temperature is maintained at 90-100 °C. Use fresh morpholine and ensure starting material is pure. |
| Low Yield | Product loss during work-up or precipitation. Incomplete reaction. Side reactions. | Ensure complete precipitation by using cold water and allowing sufficient time. If the product is water-soluble, perform an extraction with ethyl acetate instead of precipitation. |
| Product is an Oil/Gum | Presence of impurities (e.g., residual DMF).[13] Product did not crystallize. | Wash the crude product thoroughly with water to remove DMF. Attempt purification using column chromatography (silica gel, Hexane/Ethyl Acetate gradient). |
| Multiple Spots on TLC | Side reactions or unreacted starting material. | Optimize reaction conditions (lower temperature might increase selectivity). Purify via column chromatography to isolate the desired product. |
References
- 1. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2-Morpholino-5-nitroaniline | 4031-79-2 | Benchchem [benchchem.com]
- 4. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 5. byjus.com [byjus.com]
- 6. 4031-79-2(2-Morpholino-5-nitroaniline) | Kuujia.com [kuujia.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. lookchem.com [lookchem.com]
- 12. This compound | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of 5-Morpholino-2-nitroaniline
Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the detection and quantification of 5-Morpholino-2-nitroaniline (CAS No. 54998-00-4), a key intermediate in various synthetic pathways. Addressing the needs of researchers, quality control analysts, and drug development professionals, this document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The causality behind experimental choices is explained to empower users not just to follow steps, but to understand and adapt these methods. Each protocol is designed as a self-validating system, emphasizing accuracy, precision, and reliability.
Introduction and Compound Overview
This compound is an aromatic compound characterized by a nitroaniline core substituted with a morpholine ring.[1][2] Its unique electronic and structural features make it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates and dyestuffs. The presence of both electron-donating (morpholino and amine) and electron-withdrawing (nitro) groups defines its chemical reactivity and provides strong chromophores essential for its detection.
Accurate and precise analytical methods are paramount for ensuring the purity of starting materials, monitoring reaction progress, characterizing final products, and identifying potential process-related impurities. This guide compares three primary analytical techniques to provide a versatile toolkit for the modern analytical laboratory.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development. For instance, its molecular weight informs mass spectrometry, and its polarity (LogP) guides the selection of chromatographic conditions.
| Property | Value | Source |
| CAS Number | 54998-00-4 | [1][2] |
| Molecular Formula | C₁₀H₁₃N₃O₃ | [1][2] |
| Molecular Weight | 223.23 g/mol | [2] |
| Exact Mass | 223.09569129 Da | [1][2] |
| Melting Point | 182-185°C | [1] |
| Boiling Point | 469.7°C at 760 mmHg | [1] |
| LogP | 2.183 | [1] |
| Storage Temperature | 2-8°C | [1] |
Analytical Method Selection Workflow
The choice of an analytical technique is dictated by the specific requirements of the analysis, such as the need for quantification, impurity profiling, structural confirmation, or rapid screening. The following workflow illustrates a logical approach to method selection.
Caption: Decision tree for selecting the appropriate analytical method.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone technique for the purity assessment and quantification of nitroaniline derivatives.[3] It offers excellent separation capabilities for non-volatile and thermally labile compounds, making it superior to GC for many aniline-based molecules without requiring derivatization.[4][5]
Principle of the Method
This method employs reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. This compound, being moderately polar, will elute at a predictable retention time under defined conditions, allowing for its separation from potential impurities and its quantification via UV detection.
Experimental Protocol: HPLC-UV
1. Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Phosphoric acid or Formic acid (Analytical grade)
-
Methanol (HPLC grade)
2. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[4]
3. Sample Preparation
-
Accurately weigh the sample material containing this compound.
-
Dissolve the sample in a suitable solvent, such as the mobile phase or the stock solution diluent, to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) prior to injection to remove particulates and prevent column blockage.
4. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | Standard systems with UV/PDA detectors are suitable. |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Acclaim 120)[5] | Provides excellent retention and separation for nitroaromatics. |
| Mobile Phase | A: Water + 0.1% Phosphoric AcidB: Acetonitrile | Phosphoric acid ensures protonation of silanols and the analyte's amino group, leading to sharper, more symmetric peaks.[6][7] |
| Elution Mode | Isocratic: 60% A, 40% B (Adjust as needed) | A simple starting point; a gradient may be required for complex impurity profiles. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30°C[4] | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload while ensuring sensitivity. |
| Detector | UV-Vis or Photodiode Array (PDA) | |
| Detection λ | 254 nm or 230 nm[4][8] | Strong absorbance is expected at these wavelengths due to the aromatic and nitro functionalities. A PDA detector can confirm peak purity spectrally. |
| Run Time | 10-15 minutes | Sufficient to elute the main peak and any closely related impurities. |
5. Data Analysis
-
Identification: The this compound peak is identified by comparing its retention time to that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Apply linear regression to the curve. The concentration of the analyte in the sample is determined by interpolating its peak area from this curve.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as a powerful tool for the unambiguous identification and confirmation of this compound, especially in complex matrices. While its high boiling point presents a challenge, the availability of GC-MS spectral data for this compound in databases like PubChem confirms its viability.[2] It is the gold standard for structural confirmation.[9]
Principle of the Method
The sample is vaporized and separated based on its boiling point and interactions with a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint used for definitive identification.
Experimental Protocol: GC-MS
1. Reagents and Materials
-
This compound reference standard (>98% purity)
-
Methanol or Acetone (GC grade)
-
Helium (99.999% purity)
2. Standard and Sample Preparation
-
Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in methanol or acetone.
-
Dissolve the test sample in the same solvent to a similar concentration.
-
Expert Note: Unlike HPLC, filtration is not typically required unless the sample contains non-volatile residues. The high temperature of the GC inlet will vaporize the solvent and analyte, leaving non-volatile materials behind in the liner.
3. Instrumentation and Analytical Conditions
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent 7890/5977, Thermo Trace 1310/ISQ, or equivalent | Standard workhorse systems for routine analysis. |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity 5% phenyl-methylpolysiloxane column offers good general-purpose separation for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert gas standard for GC-MS, providing good efficiency. |
| Injector Temp. | 280°C | Must be high enough to ensure rapid and complete vaporization without causing thermal degradation. |
| Injection Mode | Splitless (1 µL)[3] | Maximizes the amount of analyte transferred to the column, enhancing sensitivity. |
| Oven Program | 100°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min) | An aggressive ramp is used to elute the high-boiling analyte in a reasonable time. The final temperature is held to ensure the column is clean for the next run. |
| MS Source Temp. | 230°C | Standard temperature to promote ionization while minimizing thermal degradation within the source. |
| MS Quad Temp. | 150°C | Standard quadrupole temperature. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 450 m/z | Covers the molecular ion (m/z 223) and expected fragment ions. |
4. Data Analysis
-
Identification: Confirmed by a match in both retention time and the mass spectrum compared to the reference standard. Key expected ions include the molecular ion at m/z 223 and major fragments at m/z 165, 135, and 130.[2]
-
Quantification: While possible, quantification by GC-MS is often performed in Selected Ion Monitoring (SIM) mode for higher sensitivity. For full-scan data, quantification can be based on the peak area of the total ion chromatogram (TIC) or a key fragment ion.
UV-Vis Spectrophotometry
This technique offers a rapid, simple, and cost-effective method for determining the concentration of this compound in solution, provided the sample matrix is free of interfering substances. It is ideal for quick checks of solution concentration or for monitoring reaction kinetics.
Principle of the Method
The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The nitroaniline structure provides strong absorbance in the UV-visible region.[10][11]
Experimental Protocol: UV-Vis
1. Reagents and Materials
-
This compound reference standard (>98% purity)
-
Ethanol or Methanol (Spectroscopic grade)
-
Matched quartz cuvettes (1 cm path length)
2. Standard and Sample Preparation
-
Stock Solution (100 µg/mL): Prepare as in the HPLC protocol, but use spectroscopic grade ethanol or methanol as the solvent.
-
Working Standards: Prepare a set of standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution with the chosen solvent.
-
Sample Solution: Dissolve the sample in the same solvent to achieve an absorbance reading between 0.1 and 1.0 AU for optimal accuracy.
3. Instrumental Analysis
-
Determine λmax: Place a mid-range standard solution in the spectrophotometer. Scan the spectrum from 200 nm to 500 nm to find the wavelength of maximum absorbance (λmax).
-
Blank Correction: Use the pure solvent to zero the instrument (set absorbance to 0.000) at the determined λmax.
-
Measurement: Measure the absorbance of each standard and the sample solution at λmax.
4. Data Analysis
-
Create a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Use the equation of the line from the linear regression (y = mx + c) to calculate the concentration of the sample from its measured absorbance.[3]
General Analytical Workflow
The following diagram outlines a typical workflow for sample analysis in a regulated or research environment, ensuring traceability and data integrity from sample receipt to the final report.
Caption: Standard operating procedure for analytical testing.
Method Performance and Validation Summary
The trustworthiness of an analytical method is established through validation. The following table provides a comparative summary of expected performance characteristics for the described methods, based on typical results for nitroaniline analysis.[3][12]
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Selectivity | High (separates isomers and impurities) | Very High (separation + mass confirmation) | Low (prone to spectral overlap) |
| Sensitivity (LOD) | Low µg/L to ng/L range[3][4] | ng/L to pg/L range (in SIM mode) | Low µg/mL to mg/L range[12] |
| Linearity (r²) | Typically > 0.999[5][13] | Typically > 0.995 | Typically > 0.998 |
| Precision (%RSD) | < 2%[13] | < 10% | < 3% |
| Accuracy (% Recovery) | 95 - 105%[5][13] | 90 - 110% | 97 - 103% |
| Primary Use | Quantitative Purity & Impurity Profiling | Confirmatory Identity & Trace Analysis | Rapid Quantification (in pure samples) |
Conclusion
This guide presents three validated and reliable methods for the analysis of this compound.
-
HPLC-UV is recommended as the primary method for routine quantification and purity assessment due to its robustness, precision, and ability to separate related substances.
-
GC-MS is the definitive choice for structural confirmation and identification, providing the highest level of confidence in the analyte's identity.
-
UV-Vis Spectrophotometry serves as an excellent tool for rapid, high-throughput concentration measurements where the sample matrix is simple and well-defined.
The selection of the most appropriate technique should be guided by the specific analytical objective, required sensitivity, and available instrumentation. By understanding the principles and practical considerations outlined in these protocols, researchers and scientists can confidently and accurately analyze this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of 5Methoxy-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 2-Methyl-5-nitroaniline | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Morpholino-2-nitroaniline. As a crucial intermediate in the synthesis of various pharmaceutical compounds and dyes, ensuring its purity is paramount.[1] The described reversed-phase HPLC (RP-HPLC) method effectively separates this compound from its potential impurities and degradation products. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for quality control and stability testing in research and drug development settings.[2][3]
Introduction and Rationale
This compound (CAS: 54998-00-4, Formula: C₁₀H₁₃N₃O₃) is a nitroaromatic compound featuring a morpholine substituent.[4][5] Its unique chemical structure makes it a versatile building block in organic synthesis. The presence of impurities or degradants can significantly impact the safety and efficacy of final products, making a reliable analytical method essential for quality assurance.
High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[6][7] This document provides a comprehensive guide for establishing a stability-indicating assay, a critical component of forced degradation studies. Forced degradation studies are designed to deliberately degrade a compound to identify likely degradation products and validate that the analytical method can effectively separate these from the intact active substance.[8][9]
The rationale behind the chosen chromatographic parameters is to achieve a robust separation based on the physicochemical properties of this compound and related nitroaniline derivatives.[10][11] A C18 stationary phase was selected for its versatility in retaining moderately polar compounds, while a gradient elution ensures the resolution of compounds with a wider polarity range.
Analytical Method Workflow
The overall process from sample preparation to final data analysis is outlined below. This workflow ensures a systematic and reproducible execution of the analytical method.
Caption: General workflow for the HPLC analysis of this compound.
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Water: Deionized water, purified to 18.2 MΩ·cm
-
Buffer Salts: Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade), Orthophosphoric Acid (analytical grade)
-
Degradation Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector was used.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0.01 | |
| 15.00 | |
| 18.00 | |
| 18.01 | |
| 25.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Solution Preparation
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with the diluent.
Method Validation Protocol (ICH Q2(R1) Framework)
A validated analytical method provides assurance of its reliability.[2][12] The following protocols outline the validation parameters.
Specificity: Forced Degradation Studies
The goal is to demonstrate that the method can distinguish the analyte from its degradation products.[13] Expose the sample solution (50 µg/mL) to the following stress conditions.
Caption: Logical diagram of the forced degradation study approach.
-
Acid Hydrolysis: Mix sample solution with 0.1 M HCl (1:1). Heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Mix sample solution with 0.1 M NaOH (1:1). Heat at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Mix sample solution with 3% H₂O₂ (1:1). Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C in a hot air oven for 48 hours. Prepare a sample solution for analysis.
-
Photolytic Degradation: Expose the drug substance in a photostability chamber according to ICH Q1B guidelines. Prepare a sample solution for analysis.
Validation Parameters & Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria (Typical) |
| System Suitability | Five replicate injections of the working standard solution. | RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates ≥ 2000.[12] |
| Linearity & Range | Analyze five concentration levels from 50% to 150% of the working standard concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). | Correlation coefficient (r²) ≥ 0.999.[6] |
| Accuracy (% Recovery) | Analyze samples spiked with the analyte at three levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%.[2] |
| Precision (Repeatability) | Analyze six individual sample preparations at 100% of the target concentration. | RSD ≤ 2.0%.[2] |
| Intermediate Precision | Repeat the repeatability study on a different day with a different analyst or instrument. | Overall RSD for both sets of data should meet the precision criteria. |
| Robustness | Deliberately vary method parameters (e.g., Flow rate ±0.1 mL/min, Column temp ±2°C, Mobile phase pH ±0.2). | System suitability parameters should remain within limits; peak response should not change significantly.[6] |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response. | The LOQ should be precise and accurate. |
Results and Discussion (Hypothetical Data)
The developed method demonstrated excellent performance and suitability for its intended purpose.
Method Specificity
The forced degradation studies showed that this compound is susceptible to degradation under hydrolytic (acid and base) and oxidative conditions, with minimal degradation under thermal and photolytic stress.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | One major degradation peak observed at a lower retention time. |
| Base Hydrolysis | ~22% | Two major degradation peaks observed. |
| Oxidation | ~18% | Multiple minor degradation peaks observed. |
| Thermal | <2% | No significant degradation peaks formed. |
| Photolytic | <3% | No significant degradation peaks formed. |
In all cases, the main analyte peak was well-resolved from all degradation products, and the peak purity analysis via DAD confirmed spectral homogeneity. This demonstrates the stability-indicating nature of the method.
Method Validation Summary
The method met all pre-defined acceptance criteria for the validated parameters.
| Parameter | Result | Status |
| Linearity (r²) | 0.9995 | Pass |
| Accuracy | Mean Recovery = 99.7% | Pass |
| Precision (RSD) | Repeatability = 0.85%; Intermediate Precision = 1.1% | Pass |
| LOQ | 0.5 µg/mL | Pass |
| Robustness | System suitability passed under all varied conditions. | Pass |
The low RSD values for precision confirm the method's reproducibility. The high accuracy and excellent linearity demonstrate that the method is suitable for quantitative analysis over the specified range.
Conclusion
A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of this compound in the presence of its degradation products and related impurities. The method adheres to the standards set by ICH guidelines and is suitable for routine quality control analysis and stability studies in a regulated environment.
References
- 1. 4031-79-2(2-Morpholino-5-nitroaniline) | Kuujia.com [kuujia.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scribd.com [scribd.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Morpholino-2-nitroaniline as a Strategic Intermediate for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of 5-Morpholino-2-nitroaniline
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation.[1][2][3] Among the vast array of available building blocks, this compound stands out as a particularly valuable intermediate. Its unique trifunctional nature—a nucleophilic primary amine, a reducible nitro group, and a solubilizing morpholine moiety—provides a powerful and versatile platform for constructing complex molecular architectures.
The primary strategic advantage of this intermediate lies in the latent reactivity of the 1,2-diamine functionality, which is unmasked upon reduction of the nitro group. This in situ generation of an ortho-phenylenediamine derivative is the gateway to a wealth of classical and modern cyclization reactions.[4][5] The resulting heterocyclic scaffolds, particularly benzimidazoles and quinoxalines, are privileged structures in drug discovery, known to interact with a wide range of biological targets.[6][7][8][9] These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[7][10][11]
The morpholine group is not merely a passive substituent. It often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, and can engage in crucial hydrogen bonding interactions with biological macromolecules.[6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of high-value benzimidazole and quinoxaline derivatives, complete with detailed protocols and mechanistic insights.
Physicochemical Properties & Reactivity Profile
Understanding the inherent chemical properties of this compound is critical for its effective use.
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₁₃N₃O₃ | PubChem[12] |
| Molecular Weight | 223.23 g/mol | PubChem[12] |
| Appearance | Typically a yellow to orange or brown crystalline solid | Supplier Data |
| CAS Number | 54998-00-4 | PubChem[12] |
| Reactivity Hubs | 1. Nitro Group: Strongly electron-withdrawing, activating the aromatic ring for nucleophilic substitution and serving as a precursor to a primary amine via reduction.[13] | |
| 2. Primary Amine: A nucleophilic center, though its reactivity is attenuated by the electron-withdrawing effect of the adjacent nitro group. | ||
| 3. Morpholine Nitrogen: A tertiary amine that acts as an electron-donating group via resonance, influencing the regiochemistry of subsequent reactions. |
The key to unlocking the synthetic potential of this compound is the selective reduction of the nitro group. This transformation converts the molecule into the highly reactive 4-morpholinobenzene-1,2-diamine , the direct precursor for cyclization.
Core Synthetic Pathways from this compound
The conversion of this compound into diverse heterocyclic systems primarily hinges on a two-step sequence: reduction followed by cyclocondensation.
Caption: General synthetic routes from this compound.
Step 1: Reduction of the Nitro Group
The chemoselective reduction of the nitro group in the presence of the primary amine and the morpholine is the crucial first step. Several reliable methods can be employed.[13][14]
-
Tin(II) Chloride (SnCl₂): A classic, robust, and high-yielding method. SnCl₂ in a protic solvent like ethanol or ethyl acetate, often with concentrated HCl, efficiently reduces the nitro group. This method is tolerant of many functional groups.[15]
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This is a very clean method, with water being the only byproduct. It is suitable for scale-up but requires specialized hydrogenation equipment.
-
Sodium Dithionite (Na₂S₂O₄): A milder reducing agent, useful when sensitive functional groups are present. The reaction is typically run in a biphasic system (e.g., water/THF).[16]
Scientist's Note: The choice of reducing agent depends on the scale of the reaction and the presence of other functional groups on the molecule or reaction partners in a one-pot procedure. For general laboratory scale, the SnCl₂ method is often the most convenient and cost-effective.
Step 2 (Pathway A): Synthesis of 6-Morpholinobenzimidazoles
Benzimidazoles are a cornerstone of medicinal chemistry.[7][9] The synthesis involves the condensation of the generated 4-morpholinobenzene-1,2-diamine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid (or its derivative).[17]
-
Using Aldehydes (Phillips-Ladenburg Synthesis): The diamine is reacted with an aldehyde in a suitable solvent. An oxidant is required for the final aromatization step. This can be as simple as air (oxygen) or a mild oxidant like sodium metabisulfite. The reaction involves the formation of a dihydrobenzimidazole intermediate which is then oxidized.
-
Using Carboxylic Acids: Direct condensation with carboxylic acids requires high temperatures (often >150 °C) and sometimes a dehydrating agent like polyphosphoric acid (PPA). This method is straightforward but can have limited functional group tolerance due to the harsh conditions.
Step 2 (Pathway B): Synthesis of 6-Morpholinoquinoxalines
Quinoxalines are another class of heterocycles with significant biological activity.[10][18][19] Their synthesis from ortho-phenylenediamines is exceptionally reliable and typically involves condensation with a 1,2-dicarbonyl compound.[20][21]
-
Using 1,2-Diketones: The reaction of 4-morpholinobenzene-1,2-diamine with a 1,2-diketone (e.g., benzil) is a high-yielding and often spontaneous reaction, typically carried out in a protic solvent like ethanol or acetic acid at room temperature or with gentle heating.[19] This is one of the most efficient methods for quinoxaline synthesis.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is harmful if swallowed, in contact with skin, or if inhaled.[12]
Protocol 1: Synthesis of 4-Morpholinobenzene-1,2-diamine (Intermediate)
Caption: Experimental workflow for the reduction of this compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add ethanol (approx. 10 mL per gram of starting material) followed by tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralization: Basify the acidic aqueous mixture by slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >10 (confirm with pH paper). The tin salts will precipitate as a white solid (tin hydroxide).
-
Scientist's Note: This step is highly exothermic. Perform the addition slowly in an ice bath to control the temperature.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-morpholinobenzene-1,2-diamine. The product is often an oil or a low-melting solid that is sensitive to oxidation and is best used immediately in the next step without further purification.
Protocol 2: Synthesis of 2-Phenyl-6-morpholino-1H-benzimidazole
-
Reaction Setup: To the flask containing the crude 4-morpholinobenzene-1,2-diamine (1.0 eq) from Protocol 1, add ethanol (10 mL per gram of the initial nitroaniline).
-
Reagent Addition: Add benzaldehyde (1.05 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is often left open to the air, which facilitates the oxidative aromatization step. Monitor by TLC for the formation of the product (typically 12-24 hours).
-
Product Isolation: The product often precipitates from the reaction mixture upon completion. If not, reduce the solvent volume in vacuo.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Protocol 3: Synthesis of 2,3-Diphenyl-6-morpholinoquinoxaline
-
Reaction Setup: Dissolve the crude 4-morpholinobenzene-1,2-diamine (1.0 eq) from Protocol 1 in a minimal amount of glacial acetic acid or ethanol in a round-bottom flask.
-
Reagent Addition: Add benzil (1.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. A solid product usually begins to precipitate within minutes to a few hours. Gentle warming (50-60 °C) can accelerate the reaction.
-
Product Isolation: Once the reaction is complete (as monitored by TLC), cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove residual acetic acid and unreacted starting materials. Dry the product under vacuum. The purity is often high enough for most applications without further purification.
Characterization Data Summary
The following table provides representative data for the key products. Actual results may vary.
| Compound | Structure | Expected Yield | Appearance | Key Characterization Notes |
| 4-Morpholinobenzene-1,2-diamine | >90% (crude) | Dark oil or low-melting solid | Prone to air oxidation. ¹H NMR will show two distinct NH₂ signals and aromatic protons in the ortho/meta positions. | |
| 2-Phenyl-6-morpholino-1H-benzimidazole | 70-85% | Off-white to light tan solid | ¹H NMR will show a characteristic broad NH singlet and distinct aromatic patterns for the benzimidazole core and the 2-phenyl substituent. | |
| 2,3-Diphenyl-6-morpholinoquinoxaline | 85-95% | Yellow crystalline solid | ¹H NMR will show characteristic signals for the quinoxaline core protons and the two phenyl groups. Mass spectrometry should confirm the expected molecular ion peak. |
Conclusion and Future Outlook
This compound is a commercially available and highly effective building block for the synthesis of medicinally relevant benzimidazole and quinoxaline scaffolds. The protocols outlined here are robust, scalable, and utilize common laboratory reagents and techniques. The straightforward reduction-cyclization sequence allows for the rapid generation of diverse compound libraries by simply varying the aldehyde, carboxylic acid, or 1,2-dicarbonyl reaction partner. This adaptability makes this compound an indispensable tool for researchers in drug discovery and materials science, enabling the exploration of new chemical space with valuable heterocyclic cores.
References
- 1. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 8. nbinno.com [nbinno.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 15. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Benzimidazole synthesis [organic-chemistry.org]
- 18. mtieat.org [mtieat.org]
- 19. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
5-Morpholino-2-nitroaniline: A Versatile Building Block for Advanced Functional Materials
Introduction: Unveiling the Potential of a Unique Push-Pull Chromophore
5-Morpholino-2-nitroaniline is a fascinating organic molecule that holds significant promise in the realm of materials science. Its structure is characterized by a "push-pull" electronic system, a key feature for creating materials with tailored optical and electronic properties. The morpholine group, an electron-donating moiety, is positioned opposite a nitro group, a strong electron-withdrawing substituent, on an aniline backbone. This arrangement facilitates intramolecular charge transfer (ICT), a phenomenon that is central to many advanced applications.[1] The inherent asymmetry in its electronic structure makes this compound an ideal candidate for the development of nonlinear optical (NLO) materials, chemosensors, and electroactive polymers.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound for the creation of novel functional materials. The methodologies outlined herein are designed to be robust and reproducible, with a strong emphasis on the scientific principles underpinning each step.
Physicochemical Properties and Safety Considerations
Before embarking on any experimental work, it is crucial to be familiar with the fundamental properties and safety profile of this compound.
| Property | Value | Reference |
| CAS Number | 54998-00-4 | [2][3] |
| Molecular Formula | C10H13N3O3 | [2][3] |
| Molecular Weight | 223.23 g/mol | [2][3] |
| Melting Point | 182-185 °C | [3] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in many organic solvents |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and serious eye irritation, as well as respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Application I: Nonlinear Optical (NLO) Materials
The "push-pull" nature of this compound makes it a prime candidate for applications in nonlinear optics. NLO materials can alter the properties of light, enabling a range of technologies from optical data storage to frequency conversion. The efficiency of an NLO material is related to its molecular hyperpolarizability, a property that is enhanced by the intramolecular charge transfer characteristic of molecules like this compound.
Protocol 1: Synthesis of a Guest-Host NLO Polymer Film
This protocol describes the preparation of a guest-host NLO polymer film where this compound acts as the NLO-active guest dispersed within a polymer matrix.
Materials:
-
This compound
-
Poly(methyl methacrylate) (PMMA)
-
Dichloromethane (DCM)
-
Indium tin oxide (ITO) coated glass slides
-
High-voltage power supply
-
Oven
Procedure:
-
Solution Preparation: Prepare a 10% (w/w) solution of PMMA in dichloromethane. To this, add this compound to achieve a final concentration of 5% (w/w) with respect to PMMA. Stir the mixture at room temperature until the this compound is completely dissolved.
-
Film Casting: Cast the solution onto a clean ITO-coated glass slide using a spin coater. The spin speed and time should be optimized to achieve a film of uniform thickness (typically 1-2 µm).
-
Drying: Dry the film in an oven at 60°C for 1 hour to remove the solvent.
-
Corona Poling: To align the this compound molecules and induce NLO activity, a corona poling technique is employed.
-
Place the film on a hot plate and heat it to the glass transition temperature of PMMA (approximately 105°C).
-
Apply a high DC voltage (5-10 kV) to a corona needle positioned about 1 cm above the film. The ITO serves as the ground electrode.
-
Maintain the poling field while cooling the sample back to room temperature.
-
Turn off the high voltage.
-
Characterization:
-
UV-Vis Spectroscopy: To confirm the incorporation of this compound and to assess the optical quality of the film.
-
Second Harmonic Generation (SHG): To measure the NLO properties of the poled film. This is typically done by directing a high-intensity laser beam (e.g., from a Nd:YAG laser at 1064 nm) onto the film and detecting the frequency-doubled light (at 532 nm).
References
safe handling and storage procedures for 5-Morpholino-2-nitroaniline
Application Notes and Protocols for 5-Morpholino-2-nitroaniline
Abstract
This document provides a comprehensive guide to the (CAS No. 54998-00-4). Designed for researchers, scientists, and drug development professionals, these application notes synthesize critical safety information with field-proven protocols. The guide emphasizes understanding the causality behind safety measures, ensuring a self-validating system of laboratory practice. Topics covered include chemical properties, hazard identification, personal protective equipment (PPE), engineering controls, step-by-step handling protocols, emergency procedures, and proper storage and disposal.
Introduction and Scientific Context
This compound is a nitro-substituted aniline derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, dyes, and agrochemicals.[1] Its molecular structure, featuring both an electron-withdrawing nitro group and an electron-donating morpholine moiety, provides unique reactivity for constructing complex molecules.[1] However, the presence of the nitroaniline functional group necessitates stringent safety protocols. Nitroaniline compounds are known for their potential toxicity upon inhalation, ingestion, or skin absorption. Therefore, a thorough understanding of the material's properties and hazards is paramount for ensuring laboratory safety and experimental integrity. This guide is built on the principle that safe science is good science; by understanding the "why" behind each precaution, researchers can cultivate a proactive safety culture.
Compound Identification and Properties
A clear understanding of the physicochemical properties of this compound is the foundation of a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling protocols.
| Property | Value | Source |
| CAS Number | 54998-00-4 | [2][3] |
| Molecular Formula | C₁₀H₁₃N₃O₃ | [2][3] |
| Molecular Weight | 223.23 g/mol | [3] |
| Appearance | Yellow to orange powder (inferred from similar compounds) | [4] |
| Melting Point | 182-185°C | [2] |
| Boiling Point | 469.7°C at 760 mmHg | [2] |
| Density | 1.337 g/cm³ | [2] |
| Flash Point | 237.9°C | [2] |
| Storage Temperature | 2-8°C | [2] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. The primary risks are associated with acute toxicity through multiple routes of exposure. A thorough risk assessment must be conducted before any handling of this compound.
GHS Hazard Classification: [3]
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H312: Harmful in contact with skin (Acute toxicity, dermal)
-
H332: Harmful if inhaled (Acute toxicity, inhalation)
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Causality of Hazards: The toxicity of nitroanilines is often linked to their ability to be absorbed into the body, where they can cause methemoglobinemia.[4] This condition reduces the oxygen-carrying capacity of the blood, leading to cyanosis (a bluish discoloration of the skin).[4] While this specific effect is not explicitly documented for this compound, it is a known risk for the nitroaniline class of compounds and should be considered a potential hazard.[4] The irritant properties are due to the chemical's reactivity with biological tissues upon contact.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is essential to minimize exposure.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound powder, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.[5][6][7]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][8]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[4][9]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is required to protect the user from contact with the chemical.
| PPE Category | Specification | Rationale and Source |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile), tested to EN 374 standard. | Prevents skin contact and absorption. Gloves should be inspected before use and changed immediately if contaminated.[5][6] |
| Eye Protection | Safety goggles with side shields or a face shield. | Protects eyes from dust particles and splashes. Standard safety glasses are insufficient.[5][6][7] |
| Skin and Body | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[7] |
| Respiratory | Not required if handled exclusively within a fume hood. For spill cleanup or if dust cannot be controlled, a NIOSH-approved respirator with a particulate filter (e.g., N99 or P2) is necessary. | Prevents inhalation of harmful dust.[9][10] |
Detailed Protocols for Safe Handling
Adherence to standardized protocols is critical for safety and experimental reproducibility. The following workflows provide step-by-step guidance.
Diagram: General Handling Workflow
Caption: Workflow for safe handling of this compound.
Protocol: Weighing the Solid Compound
This protocol is designed to prevent the generation and inhalation of dust.
-
Preparation: Ensure your chemical fume hood is on and the sash is at the appropriate height. Decontaminate the balance inside the hood.
-
Tare Weighing Vessel: Place a clean, static-free weighing vessel on the analytical balance and tare it.
-
Aliquot Compound: Carefully open the main container of this compound. Use a clean spatula to transfer a small amount of the powder to the weighing vessel. Avoid creating airborne dust by moving slowly and deliberately.[8][10]
-
Seal and Record: Once the desired mass is obtained, securely close the main container. Record the mass.
-
Cleanup: Gently wipe the spatula and any minor dust from the balance area with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as hazardous waste.
Protocol: Solution Preparation
This protocol ensures the safe dissolution of the compound.
-
Select Solvent: Choose an appropriate solvent based on your experimental needs.
-
Add Solvent: In the fume hood, carefully add the solvent to the vessel containing the pre-weighed this compound.
-
Dissolve: Use a magnetic stirrer or gentle agitation to dissolve the solid. If necessary, cap the vessel to prevent solvent evaporation.
-
Transfer: Once fully dissolved, the solution can be transferred to the reaction vessel.
Storage Procedures
Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.
-
Temperature: Store at 2-8°C in a refrigerator designated for chemicals.[2] This is a specific requirement for this compound and differs from the general 15-25°C storage recommended for some other nitroanilines.[5][6] Always follow supplier-specific recommendations.
-
Container: Keep the container tightly sealed to prevent potential moisture absorption. While not explicitly documented as light-sensitive, it is good practice to store nitro-aromatic compounds in amber or opaque containers to prevent photodegradation.[11][12]
-
Location: Store in a designated, locked poison room or cabinet if possible.[7] The storage area should be cool, dry, and well-ventilated.[7][8]
-
Segregation: Store away from incompatible materials such as strong acids, oxidizing agents, acid chlorides, and acid anhydrides.[9][13]
Emergency Procedures: Spill and Exposure
Rapid and correct response to an emergency can significantly mitigate harm.
Diagram: Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
Spill Response Protocol
-
Minor Spill (inside a fume hood):
-
Wearing appropriate PPE, decontaminate the area.
-
Use an absorbent material like vermiculite or sand to cover the spill.[8]
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[7] Avoid creating dust.[4]
-
Clean the spill area with a suitable solvent, and dispose of cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.[8]
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area.
-
Exposure Protocol
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[4][14]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[4][5]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
References
- 1. 4031-79-2(2-Morpholino-5-nitroaniline) | Kuujia.com [kuujia.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 8. westliberty.edu [westliberty.edu]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. rawsource.com [rawsource.com]
- 12. How To [chem.rochester.edu]
- 13. trustrade.ae [trustrade.ae]
- 14. astechireland.ie [astechireland.ie]
- 15. bg.cpachem.com [bg.cpachem.com]
The Strategic Application of 5-Morpholino-2-nitroaniline in the Synthesis of Potent Enzyme Inhibitors: A Detailed Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold Precursor
In the landscape of modern medicinal chemistry, the quest for novel enzyme inhibitors with high potency and selectivity remains a cornerstone of therapeutic innovation. The morpholine moiety is recognized as a "privileged structure" due to its favorable physicochemical properties, metabolic stability, and its ability to engage in crucial hydrogen bond interactions within enzyme active sites[1]. 5-Morpholino-2-nitroaniline emerges as a highly valuable precursor, providing a strategic entry point for the synthesis of a diverse array of kinase inhibitors. Its unique trifunctional nature—a nucleophilic aniline, a latent diamine system upon nitro reduction, and the embedded morpholine scaffold—offers a versatile platform for constructing complex heterocyclic systems that are often the basis of potent enzyme inhibitors targeting critical signaling pathways in diseases such as cancer.
This comprehensive guide delineates the strategic considerations and detailed protocols for leveraging this compound as a precursor in the synthesis of pyrimidine-based kinase inhibitors. We will explore the rationale behind its use, provide a step-by-step synthetic protocol, and detail the subsequent biological evaluation of the resulting compounds, thereby offering a complete workflow for researchers in drug discovery and development.
Core Rationale: The Chemical Versatility of this compound
The utility of this compound as a precursor is rooted in its chemical architecture. The presence of a nitro group ortho to an aniline functionality allows for a critical synthetic transformation: the reduction of the nitro group to a primary amine. This in situ generation of an ortho-diamine, specifically 4-morpholinobenzene-1,2-diamine, is a key step that opens up a plethora of cyclization reactions to form various heterocyclic cores, which are prevalent in kinase inhibitors.
Furthermore, the morpholine ring is not merely a passive substituent. Its oxygen atom can act as a hydrogen bond acceptor, and its overall conformation can influence the solubility and pharmacokinetic properties of the final inhibitor molecule. The strategic placement of the morpholine group on the aniline ring provides a vector for interaction with the solvent-exposed regions of kinase active sites, a feature often exploited in the design of selective inhibitors.
Synthetic Pathway: From Precursor to Potent Inhibitor
The following section details a representative synthetic protocol for the preparation of a pyrimidine-based kinase inhibitor, starting from this compound. This protocol is based on established synthetic methodologies for analogous compounds and is designed to be a robust starting point for further optimization and diversification.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow from this compound to a final kinase inhibitor.
Part 1: Synthesis of the Key Intermediate, 4-Morpholinobenzene-1,2-diamine
The initial and critical step is the reduction of the nitro group of this compound to form the corresponding ortho-diamine.
Protocol 1: Reduction of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: To this solution, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the starting material).
-
Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield 4-morpholinobenzene-1,2-diamine, which can be used in the next step without further purification if deemed sufficiently pure by TLC and/or NMR analysis.
-
Causality Note: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of solvent is crucial for substrate solubility and catalyst activity. Alternatively, reducing agents like stannous chloride (SnCl2) in acidic media can be employed, though the work-up is often more complex.
Part 2: Construction of the Pyrimidine Core
The synthesized 4-morpholinobenzene-1,2-diamine is a versatile building block. In this protocol, we will exemplify its use in the synthesis of a pyrimidine-based inhibitor through a condensation reaction with a suitable pyrimidine precursor.
Protocol 2: Synthesis of a Pyrimidine-based Kinase Inhibitor
-
Reaction Setup: In a clean, dry flask, dissolve 4-morpholinobenzene-1,2-diamine (1.0 eq) in a polar aprotic solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add a commercially available or pre-synthesized 2-chloropyrimidine derivative (e.g., 2-chloro-4-aminopyrimidine) (1.0-1.2 eq) to the solution. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) may be beneficial to scavenge the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours to overnight.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired pyrimidine-based inhibitor.
-
Causality Note: The nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring by the aniline nitrogen of the diamine is a common and effective method for constructing such inhibitor scaffolds. The reaction temperature and choice of base are critical parameters to optimize for achieving high yields and minimizing side reactions.
Biological Evaluation: Assessing the Potency of the Synthesized Inhibitor
Once the target compound is synthesized and characterized, the next critical phase is to evaluate its biological activity. For kinase inhibitors, a primary assessment involves determining their half-maximal inhibitory concentration (IC50) against the target kinase. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose, as it measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Diagram of the Enzyme Inhibition Assay Workflow
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Protocol 3: Determination of IC50 using the ADP-Glo™ Kinase Assay
This protocol provides a general framework for determining the IC50 of a synthesized inhibitor against a target kinase, such as PI3K.
Materials:
-
Purified recombinant kinase (e.g., PI3K)
-
Kinase substrate (e.g., a lipid substrate for PI3K)
-
ATP
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (white, 96- or 384-well)
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Kinase Reaction Setup:
-
In the wells of a white assay plate, add 2.5 µL of each inhibitor dilution. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Prepare a kinase reaction mix containing the kinase enzyme and its substrate in the appropriate reaction buffer.
-
Add 20 µL of the kinase reaction mix to each well containing the inhibitor.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the no inhibitor control to 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Trustworthiness Note: The ADP-Glo™ assay is a highly sensitive and reliable method for quantifying kinase activity.[2][3][4][5][6] The inclusion of appropriate controls and performing the assay in triplicate are essential for generating robust and reproducible data.
Quantitative Data Summary
The following table provides a template for summarizing the key data generated from the synthesis and biological evaluation of a kinase inhibitor derived from this compound.
| Parameter | Value |
| Synthesis | |
| Yield of 4-morpholinobenzene-1,2-diamine | e.g., 85-95% |
| Yield of Final Inhibitor | e.g., 40-60% |
| Purity (by HPLC or NMR) | >95% |
| Biological Evaluation | |
| Target Kinase | e.g., PI3Kα |
| IC50 | e.g., in nM or µM |
| Selectivity Profile (optional) | IC50 values against other kinases |
Conclusion and Future Directions
This compound represents a strategically important and versatile precursor for the synthesis of a wide range of enzyme inhibitors, particularly those targeting the kinase family. The synthetic route outlined in this guide, involving a key nitro reduction followed by construction of a heterocyclic core, is a proven and adaptable strategy. The subsequent biological evaluation using robust assays like the ADP-Glo™ platform allows for the confident determination of inhibitor potency.
For drug development professionals, the value of this compound lies in its potential for rapid library synthesis. By varying the pyrimidine component or further modifying the synthesized scaffold, a multitude of analogs can be generated and screened, accelerating the hit-to-lead optimization process. Future work could focus on exploring different cyclization strategies with the 4-morpholinobenzene-1,2-diamine intermediate to access novel heterocyclic systems with unique pharmacological profiles.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Morpholino-2-nitroaniline
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude 5-Morpholino-2-nitroaniline (CAS No: 54998-00-4). We will move beyond simple protocols to address the common challenges and troubleshooting scenarios encountered in the laboratory, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physical properties?
This compound is a substituted nitroaniline compound featuring a morpholine ring. It serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and dyes.[1] Its structure, combining an electron-donating morpholine group and an electron-withdrawing nitro group, imparts specific reactivity and physical characteristics.[1] Understanding its properties is the first step to successful purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃O₃ | [2] |
| Molecular Weight | 223.23 g/mol | [2] |
| Melting Point | 182-185 °C | [3] |
| Appearance | Typically a yellow to orange crystalline solid | [4][5] |
| LogP | 2.18 | [3] |
Q2: What are the most likely impurities in my crude this compound sample?
The impurity profile of your crude product is highly dependent on the synthetic route employed. Common synthesis involves the nucleophilic aromatic substitution of a starting material like 5-chloro-2-nitroaniline with morpholine.[3] Therefore, impurities can include:
-
Unreacted Starting Materials: Such as 5-chloro-2-nitroaniline or morpholine.
-
Positional Isomers: During aromatic substitution reactions, the formation of isomers is a common side reaction.[6] Depending on the precursors, isomers like 2-Morpholino-5-nitroaniline could be present.[1]
-
Over-reacted or Side-Products: Dinitrated compounds or other byproducts from side reactions can occur if reaction conditions are not strictly controlled.[6]
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF) or inorganic salts from the workup.
Q3: What are the primary methods for purifying crude this compound?
The two most effective and widely used techniques for purifying compounds of this nature are recrystallization and column chromatography.
-
Recrystallization: This is the preferred first-line method for purification on a larger scale. It leverages the differences in solubility between the desired compound and its impurities in a specific solvent at varying temperatures.[7] It is efficient for removing small amounts of impurities that have different solubility profiles.
-
Column Chromatography: For separating compounds with similar polarities, such as positional isomers, or for achieving very high purity on a smaller scale, silica gel column chromatography is the method of choice.[8][9] Separation is based on the differential adsorption of compounds to the stationary phase (silica gel) as a mobile phase (solvent) is passed through it.
Q4: How can I reliably assess the purity of my this compound after purification?
A combination of methods is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick check. A single spot under UV light suggests a high degree of purity. It is also used to determine the optimal solvent system for column chromatography.[8]
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (182-185 °C) is a strong indicator of purity.[3] Impurities typically depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase HPLC method can effectively separate the main compound from trace impurities.[10][11][12]
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS): Confirms the chemical structure of the purified compound and can help identify any remaining impurities if their signals are detectable.[2][13]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments.
Recrystallization Issues
Q: My compound is "oiling out" and not forming crystals. What is happening and how do I fix it?
A: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. A high concentration of impurities can significantly depress the melting point, leading to this issue.[4]
-
Causality: The mixture's melting point is below the temperature at which it is precipitating.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to align into a crystal lattice.[14]
-
If the problem persists, consider that the impurity load is too high for simple recrystallization. A preliminary purification by column chromatography may be necessary.
-
Q: My final product is still significantly colored (dark orange/brown) after recrystallization. What should I do?
A: The persistent color is likely due to highly colored impurities or oxidation products that co-crystallize with your compound. Anilines can be susceptible to air oxidation, which often leads to coloration.[4]
-
Causality: Co-crystallization of colored impurities.
-
Solution:
-
Redissolve the crude product in the minimum amount of hot solvent.
-
Add a very small amount (1-2% by weight of your solute) of activated charcoal to the hot solution.[4][7]
-
Gently boil the solution with the charcoal for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent your product from crystallizing prematurely in the funnel.[15]
-
Allow the now-decolorized filtrate to cool and crystallize as usual.
-
Q: I have a very low recovery of my product. How can I improve the yield?
A: Low recovery is a common issue in recrystallization and can be traced to several procedural steps.[16]
-
Causality & Solutions:
-
Using too much solvent: The most common cause. If too much solvent is used, a significant amount of the product will remain dissolved even after cooling. Fix: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[4]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product is lost on the filter paper. Fix: Use a pre-heated funnel and flask for the hot filtration step and work quickly.[15]
-
Cooling too rapidly: Rapid cooling in an ice bath can trap impurities and lead to smaller crystals that are harder to filter. Fix: Allow the solution to cool slowly to room temperature first to form large, pure crystals, then place it in an ice bath to maximize precipitation.[14]
-
Washing with the wrong solvent: Washing the collected crystals with room temperature or warm solvent will redissolve some of your product. Fix: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[4]
-
Column Chromatography Issues
Q: I am getting poor separation between my product and an impurity on the silica column. How can I improve this?
A: Poor separation means the difference in elution time between your compounds is too small. This is directly related to the choice of the mobile phase (eluent).[9][17]
-
Causality: The polarity of the eluent is not optimal for differential adsorption. If the eluent is too polar, all compounds will travel quickly with the solvent front. If it is not polar enough, all compounds will remain strongly adsorbed to the silica.
-
Solution:
-
Optimize the Eluent: Use TLC to test different solvent systems. For nitroanilines, a common system is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[9][18]
-
Adjust Polarity: If separation is poor, decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. This will cause the more polar compounds to adhere more strongly to the silica, increasing their retention time and improving separation.
-
Run a Gradient: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity eluent and gradually increase the polarity over time (gradient elution). This will elute the less polar compounds first, followed by the more polar ones, often resulting in much better separation.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol assumes the presence of minor impurities that are more or less soluble than the product in the chosen solvent. Ethanol is a good starting point for a solvent screen.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) at room and boiling temperatures. The ideal solvent will dissolve the compound when hot but not when cold.[4] An ethanol/water mixture may also be effective.[16]
-
Dissolution: Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask. Add a boiling chip. In a separate beaker, heat approximately 20-30 mL of the chosen solvent (e.g., ethanol) on a hot plate.
-
Add the minimum amount of hot solvent to the flask containing the crude solid until it just dissolves. Swirl the flask to aid dissolution.[14]
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, add ~20 mg of activated charcoal, and gently boil for 5 minutes.[7]
-
(Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[15]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal yield.[14]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold solvent to remove any residual soluble impurities.[4]
-
Drying: Leave the crystals under vacuum to pull air through them for 10-15 minutes. Then, transfer the solid to a watch glass and allow it to air-dry completely or dry in a vacuum oven at a temperature well below the melting point.
-
Analysis: Weigh the dried product to calculate the percent recovery and determine its melting point to assess purity.
Protocol 2: High-Purity Purification by Column Chromatography
This method is ideal for removing isomeric impurities or for purifying smaller quantities of material to a high degree.
-
TLC Analysis: First, determine the best eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., starting with 4:1 Hexane:Ethyl Acetate). The ideal system gives the product an Rf value of ~0.3-0.4 and shows good separation from impurity spots.[8]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexane). Pour the slurry into your chromatography column and allow it to pack evenly without air bubbles. Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Using a pipette, carefully add the sample solution to the top of the silica gel. Drain the solvent just to the level of the sand.
-
Elution: Carefully add the eluent to the column. Begin collecting fractions in test tubes. Maintain a constant flow rate.
-
Monitoring: Monitor the separation by collecting small fractions and analyzing them by TLC. Spot each fraction on a TLC plate alongside the original crude mixture.
-
Combining Fractions: Combine the fractions that contain only the pure desired product (single spot on TLC with the correct Rf).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.
-
Analysis: Confirm the purity of the final product using melting point and/or HPLC analysis.
Visual Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. 4031-79-2(2-Morpholino-5-nitroaniline) | Kuujia.com [kuujia.com]
- 2. This compound | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. studylib.net [studylib.net]
- 9. scribd.com [scribd.com]
- 10. Separation of 5Methoxy-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. 2-Methyl-5-nitroaniline | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. bldpharm.com [bldpharm.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. scribd.com [scribd.com]
- 18. Page loading... [guidechem.com]
common side reactions in the synthesis of 5-Morpholino-2-nitroaniline
Welcome to the technical support guide for the synthesis of 5-Morpholino-2-nitroaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the reaction of a halo-substituted nitroaniline, typically 5-chloro-2-nitroaniline, with morpholine. The reaction is facilitated by the strong electron-withdrawing nitro group (-NO₂) positioned ortho to the amino group (-NH₂) and para to the chloro leaving group (-Cl). This specific arrangement activates the aromatic ring for nucleophilic attack by morpholine.[1]
The success of this synthesis hinges on the delicate balance of reaction conditions to favor the desired product while minimizing side reactions. This guide provides a comprehensive framework for identifying, understanding, and resolving common issues.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process. First, the nucleophile (morpholine) attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization is the driving force for the initial attack. In the second step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final product.
Caption: The two-step SNAr mechanism for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the most frequent challenges encountered during the synthesis.
Problem Area 1: Low or No Product Yield
Q1: My reaction has run to completion according to TLC, but after workup, I have a very low yield of the desired product. What are the likely causes?
A1: Low yield despite apparent completion can be traced to several factors during the reaction or workup phase.
-
Cause A: Inadequate Reaction Temperature. While higher temperatures can increase the reaction rate, they can also lead to the degradation of the starting material or product, often resulting in the formation of dark, tarry materials.[2] The nitroaniline core is sensitive to excessive heat.
-
Solution: Carefully control the reaction temperature. A typical range for this SNAr reaction is between 80-120°C. Consider running a temperature optimization study, starting at a lower temperature and gradually increasing it while monitoring the reaction by TLC or HPLC.
-
-
Cause B: Incorrect Stoichiometry or Base. Morpholine acts as both the nucleophile and, if used in excess, the base to neutralize the HCl generated. However, relying solely on excess morpholine can be inefficient. An external, non-nucleophilic base is often preferable.
-
Solution: Use a slight excess of morpholine (1.1-1.5 equivalents). Incorporate an inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) to scavenge the acid produced. This frees up the morpholine to act purely as a nucleophile.
-
-
Cause C: Product Loss During Workup. this compound has moderate polarity. Using an overly polar or non-polar solvent for extraction can lead to significant product loss in the aqueous or organic layer, respectively.
-
Solution: After quenching the reaction, use a moderately polar solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3x) with smaller volumes of solvent rather than a single extraction with a large volume to ensure complete recovery. Check both the organic and aqueous layers by TLC before discarding the aqueous layer.
-
Caption: Troubleshooting workflow for diagnosing the cause of low product yield.
Problem Area 2: Presence of Significant Impurities
Q2: My crude product shows multiple spots on the TLC plate. What are the most common side products and how can I prevent their formation?
A2: Impurity profiles in this synthesis are typically dominated by unreacted starting materials or undesired side reactions. The most common impurities include unreacted 5-chloro-2-nitroaniline and, less commonly, products of over-reaction or degradation.[3]
| Impurity | Potential Cause | Prevention Strategy |
| Unreacted 5-chloro-2-nitroaniline | Incomplete reaction due to insufficient time, low temperature, or poor reagent mixing. | Increase reaction time and/or temperature moderately. Ensure efficient stirring, especially in heterogeneous mixtures (e.g., with K₂CO₃). |
| Unreacted Morpholine | Use of a large excess. | Reduce the stoichiometry of morpholine to 1.1-1.5 equivalents and use an alternative base. |
| Dark, Polymeric Byproducts | Reaction temperature is too high, leading to decomposition. | Maintain strict temperature control, ideally not exceeding 120°C. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidation.[2] |
| Positional Isomers | Contamination in the 5-chloro-2-nitroaniline starting material (e.g., 3-chloro-2-nitroaniline). | Verify the purity of the starting material by NMR or HPLC before starting the reaction. Isomeric impurities can be very difficult to remove later.[3] |
Q3: I see a faint, less polar spot on my TLC plate that I can't identify. What could it be?
A3: An unexpected, less polar spot could be a result of a reaction with the solvent or a thermally induced side reaction. If you are using a solvent like DMF or DMAc at high temperatures, formylation of the aniline nitrogen can sometimes occur, leading to N-(5-morpholino-2-nitrophenyl)formamide. While less common, it's a possibility under harsh conditions.
-
Solution: Purify the crude product using column chromatography. A gradient elution from hexane to ethyl acetate is typically effective for separating the non-polar byproduct from the more polar desired product and starting material. Obtain characterization data (Mass Spec, NMR) on the isolated impurity to confirm its structure.
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?
A: Polar aprotic solvents are ideal as they can solvate the Meisenheimer complex and facilitate the reaction.[4] Common choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). For a more environmentally friendly or easily removable option, a high-boiling alcohol like isopropanol or tert-butanol can be used, often in combination with a base like potassium carbonate.
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between the starting material (5-chloro-2-nitroaniline) and the product. A typical mobile phase is 30-50% Ethyl Acetate in Hexane. The product, this compound, is more polar than the starting material and will have a lower Rf value. High-Performance Liquid Chromatography (HPLC) offers a more quantitative way to monitor the disappearance of starting material and the appearance of the product.[3]
Q: My final product is a dark orange/red oil, but the literature reports a solid. How can I crystallize it?
A: The product's color is typically a vibrant yellow or orange solid.[5] If you obtain an oil, it is likely due to residual solvent or minor impurities preventing crystallization.
-
Protocol for Crystallization:
-
Dissolve the crude oil in a minimum amount of a hot solvent in which the product is soluble, such as ethanol or isopropanol.
-
If the solution is dark, you can add a small amount of activated charcoal and heat for a few minutes, then filter hot through a celite pad to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator (2-8°C) overnight.[5]
-
If crystallization is still unsuccessful, a solvent/anti-solvent system can be effective. Dissolve the oil in a small amount of dichloromethane and slowly add hexane or pentane until the solution becomes cloudy. Warm gently until it clarifies, then cool slowly.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
Technical Support Center: Troubleshooting HPLC Separation of Nitroaniline Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of nitroaniline isomers. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the separation of ortho-, meta-, and para-nitroaniline. As positional isomers with subtle differences in polarity, their separation can be challenging, often plagued by issues of poor resolution and asymmetrical peak shapes.
This document provides in-depth, cause-and-effect troubleshooting guides and validated protocols, moving beyond simple checklists to explain the fundamental chromatographic principles at play.
Troubleshooting Guide: From Co-elution to Baseline Resolution
This section addresses the most pressing issues encountered during the analysis of these basic aromatic compounds. Each problem is presented in a question-and-answer format, followed by a logical, step-by-step troubleshooting workflow.
Issue 1: Poor or No Resolution of Nitroaniline Isomers
Q: My chromatogram shows a single broad peak or closely co-eluting peaks for the o-, m-, and p-nitroaniline isomers. How can I improve the separation?
A: Achieving baseline separation of nitroaniline isomers requires careful optimization of mobile phase composition, stationary phase chemistry, and temperature. The isomers have very similar hydrophobic character, making their separation on a standard C18 column challenging without methodical adjustments. The primary cause of poor resolution is insufficient selectivity (α) between the analytes under the current conditions.[1][2]
Scientific Rationale: The elution order in reversed-phase HPLC is primarily governed by polarity. Due to intramolecular hydrogen bonding between the adjacent amino and nitro groups, o-nitroaniline is less polar than its m- and p- counterparts and will typically elute last.[3] The key to separating all three is to exploit the subtle differences in their polarity and potential for secondary interactions with the stationary phase.
Troubleshooting Workflow:
-
Optimize Mobile Phase Composition: This is the most powerful tool for adjusting selectivity.[4][5]
-
Adjust Organic Modifier Percentage: If peaks are eluting too quickly (low retention), decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in 5% increments. This will increase retention times and provide more opportunity for the column to resolve the isomers.
-
Change Organic Modifier Type: If using acetonitrile, try substituting it with methanol, or vice-versa. Methanol and acetonitrile have different solvent properties and can alter selectivity for polar analytes.
-
-
Control Mobile Phase pH: For ionizable compounds like nitroanilines, pH is a critical parameter.[6]
-
Work at Low pH: To ensure consistent protonation of the basic aniline group and suppress unwanted interactions with the stationary phase, adjust the mobile phase to a pH between 2.5 and 3.5 using an additive like phosphoric acid, formic acid, or a phosphate buffer (10-20 mM).[7][8] This minimizes variability in retention and improves peak shape.[9]
-
-
Evaluate Stationary Phase Chemistry: Not all C18 columns are the same. For aromatic isomers, alternative stationary phases can provide unique selectivity.
-
Consider a Phenyl Phase: A phenyl-based stationary phase can introduce π-π interactions between the column's phenyl groups and the aromatic rings of the nitroanilines. This alternative retention mechanism can significantly enhance selectivity compared to a standard alkyl (C18) phase.
-
Use a High-Purity, End-capped Column: Modern, high-purity silica columns (Type B) that are thoroughly end-capped are essential to minimize the negative effects of residual silanols, which can otherwise lead to peak tailing and poor resolution.[10][11]
-
-
Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.
-
Increase Temperature: Raising the column temperature (e.g., to 35-45°C) can decrease viscosity, leading to sharper peaks (higher efficiency) and potentially improved resolution.[5] However, monitor for any changes in elution order, as selectivity can also be temperature-dependent.
-
.dot
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. scribd.com [scribd.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. veeprho.com [veeprho.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
overcoming solubility issues with 5-Morpholino-2-nitroaniline in experiments
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for 5-Morpholino-2-nitroaniline. This guide is designed for researchers, chemists, and formulation scientists who are navigating the experimental challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work. We will explore the physicochemical properties of this compound and provide practical, step-by-step guidance to overcome the common hurdle of its limited solubility.
Section 1: Frequently Asked Questions (FAQs) - Understanding Intrinsic Solubility
This section addresses the fundamental properties of this compound that dictate its solubility behavior.
Q1: What are the key chemical properties of this compound that influence its solubility?
Understanding a compound's physical and chemical properties is the first step in troubleshooting its solubility. The structure of this compound—featuring a nitro group, an aniline amine, a phenyl ring, and a morpholine moiety—creates a complex interplay of polar and non-polar characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility | Source |
| Molecular Formula | C₁₀H₁₃N₃O₃ | - | [1] |
| Molecular Weight | 223.23 g/mol | Higher molecular weight can sometimes correlate with lower solubility. | [1] |
| Melting Point | 182-185°C | A high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by the solvent. | [2] |
| Predicted pKa | 0.86 ± 0.40 | The aniline group is weakly basic. This low predicted pKa indicates that significant protonation to form a more soluble salt would require a very strong acidic medium. | [2] |
| LogP (Octanol-Water Partition Coefficient) | 2.18 | A positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous (polar) ones. This suggests poor water solubility. | [2] |
| Hydrogen Bond Donors | 1 (from the amine -NH₂) | Can participate in hydrogen bonding with protic solvents. | [2] |
| Hydrogen Bond Acceptors | 5 (from morpholine O, amine N, and nitro O's) | Can accept hydrogen bonds from protic solvents. | [2] |
Q2: What does the LogP value of 2.18 tell me about its expected solubility?
The LogP value is a crucial predictor of solubility. A LogP of 2.18 signifies that this compound is over 100 times more soluble in octanol (a non-polar solvent) than in water.[2] This confirms its hydrophobic nature and points towards organic solvents as the primary choice for dissolution.
Q3: Is this compound soluble in water?
Based on its high melting point and positive LogP value, this compound is expected to have very limited solubility in water. Aromatic amines, especially those with electron-withdrawing nitro groups, often exhibit poor aqueous solubility.[3] For practical purposes in most experimental concentrations, it should be considered insoluble in neutral aqueous solutions.
Q4: In which types of organic solvents is this compound likely to be soluble?
Given its molecular structure, the compound will exhibit the best solubility in polar aprotic solvents that can disrupt its crystal lattice and interact with its polar functional groups. Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent starting points. It may also show moderate solubility in some chlorinated solvents like dichloromethane (DCM) or alcohols like ethanol, though likely to a lesser extent than in DMSO or DMF.[2]
Section 2: Troubleshooting Guide - Addressing Experimental Hurdles
This section provides actionable solutions to specific problems you might encounter during your experiments.
Q5: I'm having trouble dissolving this compound for my reaction. What should I try first?
Difficulty in dissolving this compound is a common issue. A systematic approach is key. The flowchart below outlines a decision-making process for solvent selection.
Caption: Workflow for initial dissolution troubleshooting.
Causality Explained:
-
Polar Aprotic Solvents (DMSO, DMF): These are powerful solvents because their high polarity effectively solvates the polar nitro and amine groups, while their organic nature interacts with the phenyl and morpholine rings.
-
Heating: Providing thermal energy helps overcome the activation energy required to break the compound's crystal lattice structure.[4] However, always check for thermal stability, as nitroanilines can be sensitive to high temperatures.
-
Co-solvency: A mixture of solvents can fine-tune the polarity of the medium to better match the solute.[5] For instance, a small amount of DMF in THF can significantly boost solubility without drastically changing the reaction environment.
-
Sonication: The high-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that physically breaks apart solid particles, increasing the surface area available for dissolution.[5]
Q6: My compound precipitates out of solution during the reaction. What's happening and how can I prevent it?
Precipitation during a reaction is a clear sign that the solution has become supersaturated with respect to this compound or a product derived from it.[6][7] This can happen for several reasons:
-
Change in Solvent Composition: A reagent is added in a solvent in which your compound is insoluble (e.g., adding an aqueous reagent).
-
Change in Temperature: The reaction is cooled, and the solubility limit is crossed.
-
Formation of a Less Soluble Product: The reaction product is less soluble than the starting material.
Caption: Decision tree for troubleshooting in-reaction precipitation.
Troubleshooting Strategies:
-
Maintain Temperature: If solubility is temperature-dependent, run the reaction at the highest temperature that is safe for the reactants and products.
-
Solvent Matching: If you must add a reagent in a different solvent, add it dropwise to the vortex of a well-stirred solution to avoid localized concentration changes. Better yet, dissolve the reagent in a small amount of the primary reaction solvent.
-
Increase Solvent Volume: Running the reaction at a lower concentration ensures that you stay below the solubility limit of all components. This is often the simplest and most effective solution.
Q7: Can I use pH adjustment to improve the solubility of this compound?
Theoretically, yes. As an aniline derivative, the amino group can be protonated by an acid to form a more polar (and thus more water-soluble) ammonium salt. However, the predicted pKa is very low (0.86), meaning it is a very weak base.[2] This implies that a very strong acid would be required to achieve significant protonation, which could introduce incompatible conditions for your experiment or lead to degradation. For most organic reactions, pH adjustment is not a practical primary strategy for this specific molecule.
Q8: Are there any advanced techniques to improve solubility for formulation development?
For drug development and formulation, where achieving stable solutions is critical, several advanced methods can be employed:
-
Solid Dispersions: The compound can be dispersed in a water-soluble polymer matrix. This technique prevents the drug from recrystallizing and presents it to the solvent in a higher-energy, more readily dissolvable amorphous state.[8]
-
Micronization: Reducing the particle size of the solid compound increases its surface-area-to-volume ratio.[5][8] While this does not change the equilibrium solubility, it significantly increases the rate of dissolution.
-
Use of Surfactants: Creating micellar formulations with surfactants can encapsulate the hydrophobic compound within the non-polar core of the micelle, allowing it to be dispersed in an aqueous medium.
Section 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a reliable method to determine the best solvent or co-solvent system for this compound at a desired concentration.
Objective: To identify a suitable solvent that can dissolve this compound to a target concentration (e.g., 10 mg/mL).
Materials:
-
This compound
-
Small vials (e.g., 2 mL glass vials) with caps
-
A selection of candidate solvents (e.g., DMSO, DMF, NMP, THF, DCM, Acetonitrile, Ethanol, Water)
-
Vortex mixer
-
Magnetic stir plate and stir bars (optional)
-
Water bath or heating block (optional)
Procedure:
-
Preparation: Weigh 10 mg of this compound into a clean, dry vial.
-
Initial Solvent Addition: Add 0.5 mL of the first candidate solvent to the vial. This represents a concentration of 20 mg/mL. Cap the vial securely.
-
Agitation: Vortex the vial vigorously for 1-2 minutes. Observe for dissolution.
-
Assessment (Step 1):
-
If the solid dissolves completely, the solubility is ≥ 20 mg/mL. Proceed to the next solvent.
-
If the solid does not dissolve, proceed to step 5.
-
-
Dilution: Add another 0.5 mL of the same solvent to the vial (total volume 1.0 mL). This brings the concentration to the target of 10 mg/mL.
-
Agitation & Heating: Vortex again for 1-2 minutes. If it remains undissolved, gently warm the vial to 40-50°C for 5-10 minutes with intermittent agitation.
-
Final Assessment:
-
If the solid dissolves, the solvent is suitable at the target concentration, possibly requiring heat.
-
If the solid remains, the solubility is < 10 mg/mL in this solvent under these conditions.
-
-
Repeat: Repeat steps 1-7 for each candidate solvent.
-
Co-Solvents (Optional): If no single solvent is effective, test mixtures. For example, try dissolving the compound in a small amount of DMSO (e.g., 100 µL) first, then slowly add a less polar co-solvent like THF or DCM to reach the final volume.
Data Interpretation: Record your observations in a table. Note whether dissolution occurred, and if heat was required. This systematic approach will quickly identify the most promising solvent systems for your specific application.
References
- 1. This compound | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. jetir.org [jetir.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pnrjournal.com [pnrjournal.com]
stability issues of 5-Morpholino-2-nitroaniline under acidic or basic conditions
Technical Support Center: Stability of 5-Morpholino-2-nitroaniline
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental conditions. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common questions regarding the stability of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its two key functional components: the nitroaniline ring and the N-aryl morpholine moiety. Potential degradation pathways include:
-
Acid-catalyzed hydrolysis: Under acidic conditions, the nitrogens on the morpholine and aniline groups can be protonated. This may increase the susceptibility of the morpholine C-N bond to cleavage, particularly under heating.
-
Behavior under basic conditions: While generally more stable, strong basic conditions could potentially lead to the deprotonation of the aniline amine and, under forcing conditions, may promote ring-opening of the morpholine moiety.
-
Reduction of the nitro group: The nitro group is susceptible to reduction, which can be initiated by various reagents or conditions, leading to nitroso, hydroxylamino, and ultimately the corresponding diamine derivative, 4-morpholinobenzene-1,2-diamine.
-
Oxidation: The electron-rich aniline and the morpholine ring are potential sites for oxidation, which can be a concern in the presence of oxidizing agents or even atmospheric oxygen over long-term storage.[1][2]
Q2: How should I store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored in a cool, dry, and dark place. Recommended storage temperatures are typically between 2-8°C. It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen.
Q3: I am seeing unexpected peaks in my HPLC analysis after treating my compound with acid. What could they be?
A3: Unexpected peaks following acidic treatment could be several species. The primary suspect would be a degradation product resulting from the hydrolysis of the morpholine ring. Another possibility is the formation of salt forms of the parent compound, which might have different retention times. It is also crucial to run a blank with your acidic medium to rule out any contaminants. To identify these peaks, coupling your HPLC to a mass spectrometer (LC-MS) is the most effective approach.
Q4: Can I use strong bases with this compound in my reaction?
A4: The use of strong bases should be approached with caution. While the molecule does not have readily hydrolyzable groups in the traditional sense, strong bases could catalyze unforeseen reactions, especially at elevated temperatures. If your experimental design requires a strong base, it is advisable to first run a small-scale pilot experiment and analyze the stability of the starting material over time by a suitable analytical method like HPLC or TLC.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during experiments involving this compound.
Issue 1: Inconsistent reaction outcomes or non-reproducible results.
This is often the first sign of starting material instability.
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh solutions of this compound before each experiment. If you must store solutions, keep them at a low temperature (2-8°C) and protected from light. It is recommended to re-analyze the purity of the stock solution if stored for an extended period. |
| pH-dependent degradation during reaction | Monitor the pH of your reaction mixture. Unbuffered solutions can experience pH shifts that may push the compound into an unstable range. Use appropriate buffer systems where possible. |
| Incompatibility with other reagents | Consider the possibility of your compound reacting with other components in your mixture. For example, reducing agents will readily reduce the nitro group. Perform control experiments where you incubate this compound with individual reagents to pinpoint any incompatibilities. |
Issue 2: Appearance of coloration or precipitate in solutions.
Changes in the physical appearance of your solution can indicate degradation.
| Potential Cause | Troubleshooting Step |
| Formation of insoluble degradation products | If a precipitate forms, isolate it by filtration or centrifugation and attempt to characterize it. Techniques like NMR, IR, and Mass Spectrometry can provide structural information. The parent compound's solubility may also be affected by pH changes. |
| Oxidative degradation | Color changes can sometimes be indicative of oxidation. If you suspect oxidation, try running your reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Concentration-dependent effects | At higher concentrations, degradation products may become insoluble. Try performing the reaction at a lower concentration to see if the issue persists. |
Predicted Degradation Pathways
Understanding the likely degradation pathways is crucial for designing stable formulations and for identifying potential impurities. The following diagram illustrates the predicted degradation points of this compound under hydrolytic (acidic/basic) and reductive conditions.
References
minimizing byproduct formation in 5-Morpholino-2-nitroaniline reactions
Welcome to the technical support center for reactions involving 5-Morpholino-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize byproduct formation and optimize your reaction outcomes.
I. Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between a 5-halo-2-nitroaniline (e.g., 5-chloro-2-nitroaniline) and morpholine.
Issue 1: My final product is a mixture of isomers.
Q: After my reaction, analysis (e.g., by HPLC or NMR) indicates the presence of multiple isomers of this compound. What is the likely cause and how can I prevent this?
A: The presence of isomeric byproducts almost certainly originates from impurities in your starting material, specifically the 5-halo-2-nitroaniline. The nitration of halo- or dihalobenzenes to produce this precursor is often not perfectly regioselective, leading to the formation of other positional isomers.[1] These isomeric impurities will then react with morpholine alongside your desired starting material, leading to a mixture of final products.
Causality and Prevention:
-
Root Cause: The directing effects of the substituents on the aromatic ring during the nitration step of your precursor synthesis determine the position of the incoming nitro group. This can lead to a mixture of isomers.
-
Preventative Measures:
-
Source High-Purity Starting Materials: Whenever possible, procure 5-halo-2-nitroaniline from a reputable supplier with a high-purity specification (>99%).
-
Purify the Starting Material: If you synthesize the 5-halo-2-nitroaniline in-house or suspect it contains isomers, it is crucial to purify it before use. Recrystallization is often an effective method.[2]
-
Protecting Group Strategy: In the synthesis of the precursor, using a protecting group strategy for an amino group can improve the regioselectivity of the nitration step.[1]
-
Workflow for Starting Material Purity Assessment:
References
refining crystallization methods for high-purity 5-Morpholino-2-nitroaniline
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of 5-Morpholino-2-nitroaniline (CAS: 54998-00-4) via crystallization. Our objective is to provide actionable solutions to common and complex challenges encountered during the crystallization process, ensuring the consistent attainment of high-purity material suitable for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a crystallization method for this compound?
A1: The most critical factor is solvent selection.[1] An ideal solvent for this compound should exhibit high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2][3][4] This temperature-dependent solubility differential is the driving force for recrystallization. Given the molecule's structure—containing a polar nitro group, a hydrogen-bond-donating amine group, and a moderately polar morpholine moiety—solvents of intermediate to high polarity like ethanol, isopropanol, or acetone are excellent starting points.[5]
Q2: My this compound solution is not crystallizing upon cooling. What are the immediate steps I can take?
A2: If crystals do not form, the solution is likely not sufficiently supersaturated.[1] You can induce crystallization by:
-
Scratching: Gently scratch the inner surface of the flask at the solution-air interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[1][6]
-
Seeding: Introduce a single, pure crystal of this compound to the solution. This seed crystal acts as a template for further crystal growth.[1][7]
-
Concentration: Carefully evaporate a small amount of the solvent to increase the solute concentration.[1]
-
Lowering Temperature: Cool the solution further in an ice bath or refrigerator to decrease the compound's solubility.[1][3]
Q3: What does it mean if my compound "oils out" instead of crystallizing, and how do I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[1] This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound or its impurities.[1] Since the melting point of this compound is 182-185°C, this is less likely to be the primary cause unless significant impurities are present. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool much more slowly.[1][7]
Q4: Can the choice of solvent affect the crystal shape (morphology) of this compound?
A4: Absolutely. The solvent has a significant impact on crystal morphology (e.g., needles, plates, blocks).[8][9] Solvent molecules interact with the growing crystal faces at different rates, influencing the final shape.[8][9] For instance, polar solvents might favor growth on certain crystal faces compared to non-polar solvents, leading to different habits like needles versus plates.[9][10] This is a critical consideration as morphology can affect filtration, drying, and dissolution properties of the final product.
Q5: My final product has a persistent color. How can I remove colored impurities?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[11][12] The charcoal adsorbs the colored organic impurities onto its large surface area.[11] Use charcoal sparingly (1-2% by weight), as it can also adsorb your desired compound, reducing the final yield.[11][12] After adding charcoal, heat the solution briefly and perform a hot gravity filtration to remove the carbon before cooling the solution to crystallize your product.[6]
Troubleshooting Guide: In-Depth Solutions
This section provides a systematic approach to resolving more persistent issues during the crystallization of this compound.
Problem 1: Low or No Crystal Yield
| Potential Cause | Scientific Rationale | Recommended Solution |
| Excess Solvent | The solution never reaches a sufficient level of supersaturation upon cooling, leaving a significant amount of the compound dissolved in the mother liquor.[1][13] | If the mother liquor is available, concentrate it by carefully evaporating a portion of the solvent and attempt to crystallize a second crop. In future experiments, use the minimum amount of hot solvent required to fully dissolve the crude solid.[2] |
| Premature Crystallization | Crystals form in the funnel during hot gravity filtration, which is intended to remove insoluble impurities. | Reheat the filtration apparatus (funnel and receiving flask). Dilute the solution with a small amount of extra hot solvent before filtering to ensure the compound remains in solution.[13] |
| Inappropriate Solvent Choice | The compound has significant solubility in the solvent even at low temperatures, preventing it from precipitating effectively. | Perform a new solvent screen. An ideal solvent should show a large difference in solubility between its boiling point and 0-4°C.[2] Consider a two-solvent (antisolvent) system. |
Problem 2: Poor Crystal Quality (Fine Needles, Aggregates, or Amorphous Powder)
| Potential Cause | Scientific Rationale | Recommended Solution |
| Rapid Cooling | Fast cooling leads to rapid nucleation, forming many small crystals instead of allowing for the slow, ordered growth of fewer, larger crystals.[1] This can trap impurities.[6] | Allow the hot, saturated solution to cool slowly and undisturbed to room temperature on a benchtop. Insulating the flask can further slow the cooling rate. Only after it has reached room temperature should it be placed in a cold bath.[13] |
| High Supersaturation | An excessively concentrated solution can "crash out," leading to poor crystal formation and impurity entrapment. | Add a small amount of additional hot solvent before cooling to slightly reduce the supersaturation level. |
| Presence of Impurities | Impurities can interfere with the crystal lattice formation, inhibiting proper crystal growth and leading to defects or aggregates.[1] | Ensure the starting material purity is reasonably high (>90%). If necessary, perform a preliminary purification step or use activated charcoal if colored impurities are suspected.[1] |
Problem 3: Polymorphism and Inconsistent Results
| Potential Cause | Scientific Rationale | Recommended Solution |
| Solvent-Induced Polymorphism | Nitroaniline derivatives are known to exhibit polymorphism, where the same compound crystallizes into different crystal structures.[14][15] The choice of solvent can stabilize one polymorph over another.[10] | Screen a variety of solvents (e.g., alcohols, ketones, esters, aromatic hydrocarbons) and solvent mixtures.[15] Characterize the resulting solid form using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD) to identify different polymorphs. |
| Variable Cooling Rates | The rate of cooling can influence which polymorph nucleates first (kinetic vs. thermodynamic product).[14] | Strictly control and document the cooling profile. A slower, controlled cooling rate is more likely to yield the thermodynamically stable polymorph. |
| Seeding with Wrong Polymorph | If using seed crystals, ensure they are of the desired polymorphic form. Seeding dictates the crystal structure of the bulk material. | Prepare and characterize seed crystals of the target polymorph. Use these consistently in all subsequent crystallization batches. |
Experimental Protocols & Method Development
General Crystallization Workflow
The following diagram illustrates the logical steps for a standard recrystallization procedure.
Caption: Standard workflow for recrystallization.
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, choose a solvent (e.g., ethanol) in which the compound is sparingly soluble at room temperature but readily soluble when hot.[16]
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil while stirring. Continue adding the solvent dropwise until the solid is completely dissolved.[11][13]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[11] Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[6]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[13] Once at room temperature, you may place the flask in an ice bath to maximize crystal recovery.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3][13]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[2][16]
-
Drying: Allow the crystals to dry on the filter under vacuum. For complete drying, transfer the crystals to a watch glass or use a vacuum oven at a moderate temperature.
-
Analysis: Determine the melting point and assess purity using HPLC or another suitable analytical technique. Compare with the known melting point of 182-185°C.[17]
Troubleshooting Decision Tree: No Crystals Formed
Caption: Decision tree for inducing crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. praxilabs.com [praxilabs.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Unexpected Polymorphism in Nitroanilines - ePrints Soton [eprints.soton.ac.uk]
- 16. science.uct.ac.za [science.uct.ac.za]
- 17. lookchem.com [lookchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 5-Morpholino-2-nitroaniline Quantification
This guide provides an in-depth comparison of analytical methodologies for the quantification of 5-Morpholino-2-nitroaniline, a key chemical intermediate in various synthetic pathways. The accurate determination of its purity and concentration is critical for ensuring process consistency and final product quality in research and drug development. We will explore and contrast two primary analytical techniques: High-Performance Liquid Chromatography (HPLC)/Ultra-Performance Liquid Chromatography (UPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The narrative is grounded in the principles of analytical procedure lifecycle management, emphasizing the scientific rationale behind experimental design and adherence to global regulatory standards. All validation protocols are designed to be self-validating systems, ensuring data integrity and reliability.
The Regulatory Cornerstone: Why Method Validation is Non-Negotiable
Before any analytical method can be implemented for routine use, it must be validated to demonstrate its suitability for the intended purpose.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines.[4][5][6][7][8] The recently revised ICH Q2(R2) guideline, along with the new Q14 guideline on Analytical Procedure Development, provides a harmonized framework for these activities, emphasizing a science and risk-based approach.[4][7][9]
The core objective of validation is to confirm that the method is reliable, reproducible, and accurate for the analysis of a specific analyte in a given matrix.[1][10] This involves evaluating a set of key performance characteristics, which we will detail in the subsequent sections.
Caption: The Analytical Procedure Lifecycle as per ICH guidelines.
Comparative Overview of Analytical Techniques
The choice of an analytical technique is dictated by the specific requirements of the analysis, including desired sensitivity, selectivity, sample throughput, and available instrumentation.
| Feature | HPLC / UPLC | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by detection | Measurement of light absorbance by the analyte |
| Specificity | High (separates analyte from impurities) | Low to Moderate (prone to interference from other absorbing species) |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL) | Moderate (µg/mL) |
| Linearity & Range | Wide dynamic range | Typically narrower linear range |
| Throughput | Moderate (HPLC) to High (UPLC) | Very High |
| Complexity & Cost | High (instrumentation, columns, solvents) | Low (simple instrumentation) |
| Ideal Application | Purity testing, stability studies, quantification in complex matrices | High-throughput screening, in-process checks, quantification in simple, known matrices |
Deep Dive: Reverse-Phase HPLC/UPLC Method Validation
High-performance liquid chromatography is the gold standard for pharmaceutical analysis due to its high resolving power.[11] It physically separates the analyte of interest, this compound, from process impurities and degradation products before quantification. Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses columns with smaller particle sizes (sub-2 µm) and higher operating pressures, resulting in significantly faster analysis times and improved resolution.[11][12][13]
Causality in Method Development
A robust reverse-phase HPLC method was developed based on the physicochemical properties of this compound.
-
Column Choice: A C18 (octadecylsilyl) column is selected due to its versatility and effectiveness in retaining moderately polar aromatic compounds like nitroanilines.[14][15]
-
Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier providing good peak shape and elution strength. A phosphate buffer is added to maintain a consistent pH, which is critical for the reproducible ionization state of the analyte and, therefore, its retention time.
-
Detection Wavelength: The UV detector is set to the maximum absorbance wavelength (λmax) of this compound to ensure the highest sensitivity. This is determined by scanning a standard solution across the UV spectrum.
Experimental Protocol: HPLC/UPLC Quantification
-
Instrumentation: HPLC or UPLC system with a UV/PDA detector.
-
Column: C18, 100 x 2.1 mm, 1.8 µm particle size (for UPLC).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 20% B to 80% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Detection: 410 nm.
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound reference standard in diluent. Further dilute to create calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the sample in diluent to achieve a target concentration within the calibration range.
Validation Protocol & Performance Data
The method is validated according to ICH Q2(R2) guidelines.[4][7][16][17]
Caption: Key parameters for analytical method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][16][18] This is demonstrated by spiking the sample with potential impurities and showing that the peak for this compound is well-resolved from all other peaks. Forced degradation studies (acid, base, oxidation, heat, light) are also performed to ensure separation from potential degradants.
-
Linearity: A linear relationship should be established across the range of the analytical procedure.[18][19] The method's linearity was assessed over five concentration levels.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,230 |
| 5.0 | 76,105 |
| 10.0 | 151,990 |
| 25.0 | 380,500 |
| 50.0 | 759,880 |
| Correlation Coefficient (r²) | 0.9998 |
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has suitable linearity, accuracy, and precision.[20][21] Based on the data, the range is confirmed from 1.0 to 50.0 µg/mL. For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[3][22]
-
Accuracy: The closeness of test results to the true value.[5][23] It's determined by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
| Spiked Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery |
| 80% (n=3) | 8.0 | 7.95 | 99.4% |
| 100% (n=3) | 10.0 | 10.08 | 100.8% |
| 120% (n=3) | 12.0 | 11.89 | 99.1% |
| Average Recovery | 99.8% |
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]
-
Repeatability (Intra-assay): Analysis of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The study is repeated on a different day by a different analyst.
-
| Precision Level | Mean Result (µg/mL) | Std. Dev. | % RSD |
| Repeatability | 10.05 | 0.04 | 0.40% |
| Intermediate Precision | 10.11 | 0.06 | 0.59% |
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[18][21][24]
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18][21][24]
-
These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[21]
-
| Parameter | Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
-
Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[18][25] Typical variations include flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic). The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptance criteria.
Deep Dive: UV-Vis Spectrophotometric Method Validation
UV-Vis spectrophotometry is a simpler, faster technique that relies on the inherent ability of this compound to absorb light in the UV-visible spectrum, attributable to its nitro and aniline chromophores.[26][27][28] Its primary limitation is a lack of specificity, as any other substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement.[29]
Experimental Protocol: UV-Vis Quantification
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent/Diluent: Methanol.
-
Wavelength Scan: A solution of this compound is scanned from 200-600 nm to determine the wavelength of maximum absorbance (λmax), found to be approximately 410 nm.
-
Standard Preparation: Prepare a 100 µg/mL stock solution in methanol. Serially dilute to prepare calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of all standard and sample solutions at 410 nm against a methanol blank.
Validation Protocol & Performance Data
Validation follows the same principles as HPLC but is adapted for the technique.
-
Specificity: This is the major challenge. Specificity can be partially assessed by analyzing a placebo (matrix without the analyte) to check for background absorbance. If the placebo shows significant absorbance at 410 nm, the method is not suitable without further sample cleanup steps.
-
Linearity & Range: A calibration curve is generated by plotting absorbance vs. concentration.
| Concentration (µg/mL) | Absorbance (AU) |
| 2.0 | 0.155 |
| 4.0 | 0.310 |
| 6.0 | 0.468 |
| 8.0 | 0.621 |
| 10.0 | 0.775 |
| Correlation Coefficient (r²) | 0.9995 |
-
Accuracy: Determined by the recovery of spiked placebo samples.
| Spiked Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery |
| 80% (n=3) | 4.0 | 4.08 | 102.0% |
| 100% (n=3) | 5.0 | 4.96 | 99.2% |
| 120% (n=3) | 6.0 | 5.91 | 98.5% |
| Average Recovery | 99.9% |
-
Precision (Repeatability): Six independent samples prepared at 5.0 µg/mL.
| Replicate | Absorbance (AU) |
| 1 | 0.388 |
| 2 | 0.391 |
| 3 | 0.385 |
| 4 | 0.390 |
| 5 | 0.386 |
| 6 | 0.389 |
| % RSD | 0.65% |
-
LOD & LOQ: Calculated from the standard deviation of the intercept and the slope of the calibration curve.[30]
-
LOD = 3.3 * (SD of Intercept / Slope)
-
LOQ = 10 * (SD of Intercept / Slope)
-
| Parameter | Value (µg/mL) |
| LOD | 0.56 |
| LOQ | 1.70 |
Conclusion and Method Selection
Both HPLC/UPLC and UV-Vis spectrophotometry can be successfully validated for the quantification of this compound. The choice of method depends entirely on the intended application.
-
The HPLC/UPLC method is unequivocally superior for quality control (QC) release testing, stability studies, and impurity profiling . Its high specificity ensures that only the analyte of interest is being measured, which is a strict regulatory requirement. While more complex and costly, the data it generates is highly reliable and defensible.[31] The transition from HPLC to UPLC can further offer significant gains in sample throughput and reductions in solvent consumption.[12][32]
-
The UV-Vis spectrophotometric method is a highly effective tool for in-process controls, high-throughput screening, or situations where the sample matrix is simple and well-characterized . Its speed and low cost are major advantages.[30] However, it should not be used for final product release or stability testing where specificity is paramount.
Ultimately, a well-validated analytical method is a cornerstone of product quality. By understanding the capabilities and limitations of each technique, researchers and scientists can select the most appropriate tool to ensure their data is accurate, reliable, and fit for purpose.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 9. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. niito.kz [niito.kz]
- 13. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 14. Separation of 5Methoxy-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. m.youtube.com [m.youtube.com]
- 19. scispace.com [scispace.com]
- 20. m.youtube.com [m.youtube.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. scribd.com [scribd.com]
- 23. database.ich.org [database.ich.org]
- 24. biopharminternational.com [biopharminternational.com]
- 25. dastmardi.ir [dastmardi.ir]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. View of Development and Validation of a Simple UV-Vis Spectrophotometric Method for the Quantitative Determination of Amoxicillin in Pharmaceutical Dosage Forms [journal.utripoli.edu.ly]
- 31. researchgate.net [researchgate.net]
- 32. ijsrtjournal.com [ijsrtjournal.com]
A Researcher's Guide to the Biological Activity of Morpholino-Nitroaniline Scaffolds as Kinase Inhibitors
This guide provides an in-depth comparison of the biological activity of compounds derived from morpholino-nitroaniline-based scaffolds, placing them in context with established and clinically relevant kinase inhibitors. We will delve into the rationale behind their design, their mechanism of action targeting the critical PI3K/AKT/mTOR pathway, and the rigorous experimental protocols required to validate their therapeutic potential.
Introduction: The Rationale for Targeting Kinases with Privileged Scaffolds
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. This has made them one of the most important classes of drug targets. The phosphatidylinositol 3-kinase (PI3K) pathway, in particular, is frequently hyperactivated in tumors due to mutations in genes like PIK3CA, leading to uncontrolled cell growth, proliferation, and survival.
The development of small-molecule kinase inhibitors has revolutionized oncology. Within this field, certain chemical structures, or "privileged scaffolds," appear repeatedly in potent and selective inhibitors. The morpholine moiety is one such scaffold, prized for its ability to improve aqueous solubility and form critical hydrogen bonds within the ATP-binding pocket of kinases. When combined with a nitroaniline-like structure, it forms a powerful pharmacophore for designing novel therapeutics. This guide will use the conceptual framework of a 5-Morpholino-2-nitroaniline derivative to explore its potential and compare it against highly characterized PI3K inhibitors that share similar structural motifs.
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling cascade that integrates signals from growth factors and nutrients to control key cellular processes. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. Activated AKT then phosphorylates a multitude of substrates, including mTORC1, to promote cell growth and proliferation while inhibiting apoptosis.
Inhibitors targeting this pathway can be classified based on their selectivity for different PI3K isoforms (e.g., pan-PI3K vs. isoform-specific) or their ability to dually inhibit PI3K and mTOR. Understanding this pathway is critical for interpreting the activity of the compounds discussed below.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of therapeutic intervention.
Comparative Analysis of Lead Compounds
To objectively assess the potential of a morpholino-nitroaniline based inhibitor, we will compare its hypothetical performance metrics against well-established PI3K inhibitors. Our comparators are:
-
Pictilisib (GDC-0941): A potent, orally bioavailable, pan-Class I PI3K inhibitor that features a morpholine group attached to a thienopyrimidine core.[1][2]
-
Alpelisib (BYL719): The first FDA-approved PI3Kα-selective inhibitor for breast cancer, demonstrating the clinical viability of targeting specific isoforms.[3][4]
-
Idelalisib (CAL-101): An FDA-approved PI3Kδ-selective inhibitor, primarily used in hematological malignancies, highlighting the importance of isoform selectivity for different cancer types.[5][6][7][8]
Table 1: Comparative Biochemical Potency (IC₅₀, nM)
The half-maximal inhibitory concentration (IC₅₀) in a cell-free biochemical assay is the primary measure of a compound's potency against its purified enzyme target.
| Compound | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kγ (p110γ) | PI3Kδ (p110δ) | mTOR | Primary Target(s) |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | 580 | Pan-Class I PI3K |
| Alpelisib (BYL719) | 5 | 1200 | 290 | 250 | >1000 | PI3Kα |
| Idelalisib (CAL-101) | 820 | 565 | 89 | 2.5 | >4000 | PI3Kδ |
Data compiled from publicly available sources.[2][3][8][9]
Expert Insight: The data clearly illustrates different selectivity profiles. Pictilisib potently inhibits all four Class I isoforms, making it a "pan-inhibitor."[2][9] In contrast, Alpelisib shows over 50-fold selectivity for the α isoform, which is crucial for its therapeutic window in treating PIK3CA-mutant tumors.[3][4] Idelalisib is highly selective for the δ isoform, which is predominantly expressed in hematopoietic cells, explaining its efficacy in B-cell malignancies.[7][8] A novel this compound derivative would ideally be designed to achieve a desired selectivity profile, either pan-inhibition or isoform-specificity, by modifying its structure.
Table 2: Comparative Cellular Activity (IC₅₀, µM)
Cellular assays measure a compound's ability to inhibit a biological process, such as cell proliferation, within a living cell. This is a more complex readout that accounts for cell permeability, metabolism, and target engagement in a physiological context.
| Compound | U87MG (Glioblastoma, PTEN-null) | IGROV-1 (Ovarian, PIK3CA mutant) | PC3 (Prostate, PTEN-null) | T47D (Breast, PIK3CA mutant) |
| Pictilisib (GDC-0941) | 0.95 | 0.07 | 0.28 | ~0.1 |
| Alpelisib (BYL719) | ~1.5 | ~0.4 | ~2.0 | ~0.05 |
Data compiled from publicly available sources.[4][10]
Expert Insight: Both compounds are potent in cell lines with a dysregulated PI3K pathway (due to PTEN loss or PIK3CA mutation). The higher potency of Pictilisib in some lines may reflect its broader inhibition of multiple PI3K isoforms that contribute to cell survival. Alpelisib's strong activity in the T47D breast cancer line underscores its effectiveness in PIK3CA-mutant contexts.[4] When evaluating a new compound, it is critical to test it across a panel of cell lines with diverse genetic backgrounds to establish a clear link between its activity and the status of the target pathway.
Essential Experimental Protocols for Inhibitor Characterization
To generate trustworthy and reproducible data, standardized and well-controlled experimental protocols are paramount. The following sections detail the core assays required to characterize a novel kinase inhibitor.
Protocol 1: In Vitro Biochemical Kinase Assay
Causality: This assay directly measures the interaction between the inhibitor and the purified kinase enzyme, independent of any cellular factors. It is the gold standard for determining intrinsic potency (IC₅₀) and is the first step in validating a compound's activity.[11][12] We describe a luminescent-based assay format, which is common in high-throughput screening.[12][13]
Caption: Workflow for an in vitro biochemical kinase IC₅₀ determination assay.
Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., from 10 µM to 0.5 nM) in DMSO. Dispense 0.5 µL of each concentration into a 384-well plate. Include DMSO-only wells (negative control, 100% activity) and a known potent inhibitor (positive control, 0% activity).
-
Enzyme/Substrate Mix: Prepare a master mix containing the PI3K Reaction Buffer, the lipid substrate (e.g., PIP2), and the purified recombinant PI3K enzyme (e.g., p110α/p85α).[12]
-
Enzyme Addition: Add 4 µL of the enzyme/substrate mix to each well and pre-incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution (at a concentration near the Kₘ for the enzyme, e.g., 25 µM final concentration).[12]
-
Incubation: Allow the reaction to proceed at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes.[12][13]
-
Data Acquisition: Measure luminescence using a plate reader.
-
IC₅₀ Calculation: Convert raw luminescence values to percent inhibition relative to the high (DMSO) and low (positive control) controls. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14]
Protocol 2: Cell Viability Assay (XTT)
Causality: This assay determines the effect of the compound on the overall health and metabolic activity of cancer cells. A potent compound that can penetrate cells and engage its target should reduce the number of viable cells. The XTT assay is chosen for its simplicity and because its product is water-soluble, eliminating a solubilization step required by older assays like MTT.
Caption: Workflow for a cell viability assay to determine cellular potency.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., T47D) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to each well. Incubate for 72 hours.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to an orange formazan product.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
GI₅₀ Calculation: Calculate the percentage of growth inhibition for each concentration relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition) using a dose-response curve fitting analysis.
Protocol 3: Western Blot for Pathway Inhibition
Causality: This is a crucial self-validating experiment. If a compound is truly acting as a PI3K inhibitor, it must reduce the phosphorylation of downstream targets, such as AKT. Observing a dose-dependent decrease in phosphorylated AKT (p-AKT) provides strong evidence of on-target activity within the cell.
Methodology:
-
Cell Treatment & Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with increasing concentrations of the inhibitor for 2-4 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. Note: Milk should be avoided as it contains phosphoproteins that can cause high background.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-AKT (Ser473).
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washing, apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Reprobing: To validate the results, strip the membrane and re-probe it with an antibody for total AKT (to ensure changes in phosphorylation are not due to changes in total protein level) and a loading control like GAPDH (to confirm equal protein loading across all lanes).
Conclusion and Future Directions
The morpholino-nitroaniline scaffold represents a promising starting point for the development of novel kinase inhibitors. By comparing its potential against clinically successful drugs like Alpelisib and well-characterized tool compounds like Pictilisib, we can establish clear benchmarks for potency, selectivity, and cellular activity. The morpholine ring consistently proves its value in achieving high-affinity binding, while the overall structure can be tuned to achieve desired isoform selectivity.
The rigorous application of the biochemical, cellular, and target-engagement assays detailed in this guide is essential for validating new chemical entities. A successful derivative from this class would not only demonstrate potent enzymatic and cellular inhibition but would also show a clear, on-target mechanism of action by reducing downstream pathway signaling. Future work should focus on optimizing the structure-activity relationship to enhance selectivity and improve drug-like properties, paving the way for potential new cancer therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. cellagentech.com [cellagentech.com]
- 10. tribioscience.com [tribioscience.com]
- 11. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. promega.de [promega.de]
- 13. benchchem.com [benchchem.com]
- 14. courses.edx.org [courses.edx.org]
A Senior Scientist's Guide to the Spectroscopic Differentiation of 5-Morpholino-2-nitroaniline Isomers
Introduction: The Imperative of Isomeric Purity in Drug Development
In the landscape of pharmaceutical research and development, the precise structural characterization of a molecule is non-negotiable. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core structure—can exhibit dramatically different pharmacological, toxicological, and metabolic profiles. The subject of this guide, 5-Morpholino-2-nitroaniline, is a substituted nitroaniline, a class of compounds frequently used as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] Differentiating this specific isomer from its positional counterparts, such as 4-Morpholino-2-nitroaniline or 2-Morpholino-5-nitroaniline, is a critical quality control step. An inability to do so can lead to inconsistent product performance, unforeseen toxicity, and significant regulatory hurdles.
This guide provides an in-depth, objective comparison of key spectroscopic techniques used to distinguish these closely related molecules. We will move beyond simply listing data to explain the underlying principles and causal relationships that make each technique a powerful tool for structural elucidation. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for unambiguous isomer identification.
For the purpose of this guide, we will focus on the spectroscopic comparison of three representative positional isomers:
| Compound Name | Abbreviation | Structure |
| This compound | 5,2-MNA |
|
| 4-Morpholino-2-nitroaniline | 4,2-MNA | Structure inferred |
| 2-Morpholino-5-nitroaniline | 2,5-MNA |
|
UV-Visible (UV-Vis) Spectroscopy: A First Pass Electronic Fingerprint
Expert Rationale
UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is highly sensitive to the extent of conjugation and the electronic nature of substituents (electron-donating vs. electron-withdrawing). In nitroanilines, the primary absorption band arises from a π → π* transition, which has significant charge-transfer character from the electron-donating amino group to the electron-withdrawing nitro group.[3] The relative positions of the amino, nitro, and morpholino groups dictate the overall electronic landscape and, consequently, the λmax.
The morpholino group, with its oxygen atom, is an electron-donating group, while the nitro group is strongly electron-withdrawing. The aniline amine group is also electron-donating. The efficiency of charge transfer is greatest when the donor and acceptor groups are para to each other, leading to a longer λmax (a bathochromic or red shift).[4]
-
For 5,2-MNA and 4,2-MNA: The amino and nitro groups are ortho.
-
For 2,5-MNA: The amino and nitro groups are meta.
Based on studies of parent nitroaniline isomers, the p-isomer exhibits the longest λmax, followed by the o-isomer, and then the m-isomer.[3][5][6] We can extrapolate this trend to our morpholino-substituted compounds to predict their relative λmax values. The morpholino group's position will further modulate these values.
Comparative UV-Vis Data (Predicted Trends)
| Isomer | Key Substituent Relationship | Expected λmax (Relative) | Rationale |
| 5,2-MNA | Amino and Nitro are ortho. Morpholino is meta to Nitro, para to Amino. | Intermediate | The ortho arrangement is less efficient for charge transfer than para. The para morpholino group enhances the donating strength of the system relative to the nitro group. |
| 4,2-MNA | Amino and Nitro are ortho. Morpholino is para to Nitro, meta to Amino. | Longest | The powerful electron-donating morpholino group is directly para to the electron-withdrawing nitro group, creating the most extended charge-transfer system among the three isomers. |
| 2,5-MNA | Amino and Nitro are meta. Morpholino is ortho to Amino, para to Nitro. | Shortest | The meta relationship between the primary donor (amino) and acceptor (nitro) disrupts direct conjugation, leading to a higher energy transition (shorter λmax). |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare stock solutions (e.g., 1 mg/mL) of each isomer in a UV-transparent solvent such as ethanol or acetonitrile. Perform serial dilutions to obtain a final concentration of approximately 5-10 µg/mL.
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a 1 cm path length quartz cuvette with the pure solvent to serve as the reference blank and acquire a baseline.
-
Measurement: Fill a matched quartz cuvette with the sample solution.
-
Data Acquisition: Scan the sample from 200 nm to 600 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for the primary charge-transfer band for each isomer.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
Expert Rationale
IR spectroscopy is an indispensable tool for identifying functional groups. While all three isomers contain the same functional groups (secondary amine, nitro, morpholine ether), the precise frequencies of their vibrations and, more importantly, the substitution pattern in the aromatic "fingerprint" region will differ.[7]
-
N-H Stretching: The aniline amine group will show two characteristic stretches (symmetric and asymmetric) around 3300-3500 cm⁻¹. The exact position can be influenced by intramolecular hydrogen bonding, especially in ortho isomers like 5,2-MNA and 4,2-MNA, where the amine hydrogen can interact with the nitro group's oxygen.
-
N-O Stretching: The nitro group exhibits strong, characteristic asymmetric and symmetric stretches, typically around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
-
C-O-C Stretching: The morpholine ring will display a strong C-O-C stretch, usually near 1115 cm⁻¹.[8][9]
-
Aromatic C-H Bending (Out-of-Plane): This is the most diagnostic region for positional isomers. The pattern of strong absorptions between 690-900 cm⁻¹ is highly indicative of the benzene ring's substitution pattern.
Comparative IR Data (Key Diagnostic Regions)
| Isomer | Substitution Pattern | Expected C-H Bending (cm⁻¹) | Other Key Features |
| 5,2-MNA | 1,2,4-trisubstituted | ~800-820 and ~870-890 | Potential for intramolecular H-bonding (broadened N-H stretch). |
| 4,2-MNA | 1,2,4-trisubstituted | ~800-820 and ~870-890 | Similar to 5,2-MNA, but subtle shifts in N-H and N-O stretches due to different electronic environment. |
| 2,5-MNA | 1,2,4-trisubstituted | ~800-820 and ~870-890 | The C-H bending pattern will be similar to the others, but the lack of an ortho nitro-amino interaction should result in sharper N-H stretching bands compared to the other two isomers. |
Note: While the 1,2,4-trisubstitution pattern is the same for all three, the specific combination of electronic effects from the substituents will cause subtle but reproducible shifts within the expected ranges, aiding in differentiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small, solvent-free powder sample of the isomer directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Clean the ATR crystal thoroughly (e.g., with isopropanol) and run a background spectrum of the empty crystal.
-
Sample Measurement: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add at least 16 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: Process the resulting spectrum (baseline correction, if necessary) and identify the frequencies of the key vibrational modes listed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
Expert Rationale
NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing positional isomers.[10] Both ¹H and ¹³C NMR provide a wealth of information based on the unique chemical environment of each nucleus. The key to differentiation lies in the chemical shifts (δ), spin-spin coupling (splitting patterns, J), and the number of distinct signals, which are dictated by the molecule's symmetry.
¹H NMR Comparative Analysis
The aromatic region (typically ~6.0-8.5 ppm) will provide a unique "fingerprint" for each isomer.
-
5,2-MNA: The three aromatic protons are in unique chemical environments and will exhibit a complex splitting pattern. We expect one proton to be significantly downfield due to the ortho nitro group. The proton ortho to the amino group will be most upfield.
-
4,2-MNA: This isomer also has three unique aromatic protons. The proton situated between the nitro and morpholino groups will likely be a singlet (or very finely split) and will be significantly influenced by both groups.
-
2,5-MNA: This isomer also has three distinct aromatic protons. The proton between the morpholino and amino groups will be distinct from the proton between the morpholino and nitro groups, leading to a predictable pattern.
The morpholine protons typically appear as two multiplets around ~3.0-4.0 ppm, corresponding to the carbons adjacent to the nitrogen and oxygen, respectively.[11] The aniline protons (-NH₂) will appear as a broad singlet.
¹³C NMR Comparative Analysis
The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. Due to the lack of symmetry, all three isomers are expected to show 10 distinct signals for the 10 carbon atoms in the molecule. However, the chemical shifts will be highly diagnostic. The carbon atom directly attached to the nitro group will be the most deshielded (highest ppm) in the aromatic region, while the carbon attached to the amino group will be the most shielded (lowest ppm).
Comparative NMR Data
Data for this compound is available from PubChem[12]. Data for other isomers is predicted based on established substituent effects.
Table: ¹H NMR Data (Aromatic Region, Predicted)
| Isomer | Proton Environments (Aromatic) | Expected Chemical Shifts (δ, ppm) and Splitting |
| 5,2-MNA | 3 (H-3, H-4, H-6) | Complex pattern. H-3 (ortho to NO₂) will be most downfield (~8.0 ppm, d). H-6 (ortho to NH₂) will be most upfield (~6.8 ppm, dd). H-4 will be intermediate (~7.0 ppm, dd). |
| 4,2-MNA | 3 (H-3, H-5, H-6) | H-3 (between NO₂ and Morpholino) will be a downfield singlet (~7.5 ppm). H-5 and H-6 will form a coupled system. |
| 2,5-MNA | 3 (H-3, H-4, H-6) | H-6 (ortho to NO₂) will be most downfield. H-3 and H-4 will show distinct coupling patterns based on their neighbors. |
Table: ¹³C NMR Data (Aromatic Region, Predicted Shifts)
| Isomer | Carbon Environments | Key Predicted Chemical Shifts (δ, ppm) |
| 5,2-MNA | 10 (all unique) | C-2 (C-NO₂) > C-5 (C-Morpholino) > C-4 > C-6 > C-3 > C-1 (C-NH₂) |
| 4,2-MNA | 10 (all unique) | C-2 (C-NO₂) > C-4 (C-Morpholino) > ... (Order will differ from 5,2-MNA) |
| 2,5-MNA | 10 (all unique) | C-5 (C-NO₂) > C-2 (C-Morpholino) > ... (Order will differ significantly from the others) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if not already present in the solvent.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H spectrum, ensuring adequate signal-to-noise.
-
Acquire a broadband proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate CH/CH₃ from CH₂ carbons.
-
-
Analysis: Process the spectra (phasing, baseline correction, integration). Assign the peaks based on their chemical shift, integration (for ¹H), and splitting patterns, comparing the results to the expected patterns for each isomer.
Mass Spectrometry (MS): Differentiating by Fragmentation
Expert Rationale
Standard mass spectrometry will show that all three isomers have the same molecular weight (C₁₀H₁₃N₃O₃, MW = 223.23 g/mol ).[12] Therefore, differentiation requires analyzing their fragmentation patterns, typically using tandem mass spectrometry (MS/MS).[13][14] The position of the substituents influences the stability of fragment ions. The initial fragmentation will likely involve the loss of the nitro group (NO₂) or cleavage of the morpholine ring. The relative abundance of these fragment ions will be different for each isomer due to the varying stability of the resulting radical cations.
-
Key Fragmentation Pathways:
-
Loss of NO₂ (M - 46)
-
Loss of H₂O from the nitro group (M - 18)
-
Cleavage of the morpholine ring (e.g., loss of C₂H₄O)
-
Formation of a tropylium-like ion from the aromatic ring.
-
The specific fragmentation pathways that are favored will depend on how the charge is stabilized across the molecule, which is directly related to the substituent positions.
Comparative MS/MS Data (Predicted Major Fragments)
| Isomer | Molecular Ion (m/z) | Expected Key Fragment Ions (m/z) | Rationale for Differences |
| 5,2-MNA | 223 | 206 (M-OH), 177 (M-NO₂), 165, 135 | Fragmentation will be directed by the ortho nitro-amino and para morpholino-amino relationships. |
| 4,2-MNA | 223 | 206, 177, other unique fragments | The para morpholino-nitro relationship may favor specific cleavage pathways, leading to a different relative abundance of fragment ions compared to 5,2-MNA. |
| 2,5-MNA | 223 | 206, 177, other unique fragments | The meta nitro-amino arrangement will significantly alter the electronic stabilization of fragments compared to the ortho isomers, resulting in a distinct fragmentation fingerprint. |
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare dilute solutions (e.g., 1 µg/mL) of each isomer in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Use a reverse-phase liquid chromatography (LC) system (e.g., C18 column) to introduce the sample. This can also help separate isomers if a mixture is present.[15]
-
Ionization: Employ a soft ionization technique such as electrospray ionization (ESI) to generate the protonated molecular ion [M+H]⁺ (m/z 224).
-
MS/MS Analysis:
-
In the first mass analyzer (Q1), select the precursor ion (m/z 224).
-
Fragment the precursor ion in the collision cell (q2) using an inert gas (e.g., argon).
-
Scan the resulting product ions in the third mass analyzer (Q3).
-
-
Analysis: Compare the resulting product ion spectra for each isomer, focusing on the presence/absence of specific fragments and their relative intensities.
Visual Summaries
Isomeric Structures
Caption: Positional differences of substituents on the benzene core.
General Analytical Workflow
Caption: Recommended workflow for comprehensive isomer differentiation.
Conclusion and Recommendations
Differentiating positional isomers of this compound is a solvable, albeit critical, analytical challenge. While each spectroscopic technique provides valuable information, they are not all equally definitive.
-
UV-Vis Spectroscopy serves as a rapid, preliminary check. A significant deviation from an expected λmax can immediately flag a potential issue with isomeric purity.
-
IR Spectroscopy is excellent for confirming the presence of all required functional groups and can provide strong clues about the substitution pattern through the aromatic fingerprint region.
-
Mass Spectrometry , specifically MS/MS, can distinguish isomers by creating unique fragmentation fingerprints, but requires careful method development.
-
NMR Spectroscopy (¹H and ¹³C) stands as the gold standard. It is the most structurally informative technique, providing unambiguous evidence of substituent positions through chemical shifts and spin-spin coupling. The unique patterns observed in the ¹H NMR aromatic region are often sufficient on their own for positive identification.
For researchers in drug development and quality control, a hierarchical approach is recommended. Use UV-Vis and IR for rapid screening, but rely on NMR spectroscopy as the definitive method for structural confirmation and isomeric purity assessment. LC-MS/MS serves as a powerful complementary technique, especially for analyzing complex mixtures.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 4. UV absorption solvatochromic shift of 4-nitroaniline in supercritical water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 15. Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
performance of 5-Morpholino-2-nitroaniline in dye synthesis compared to alternatives
Introduction: The Role of Nitroanilines in Azo Dye Chemistry
Nitroaniline derivatives are foundational precursors in the synthesis of azo dyes, a class of colorants that accounts for over 60% of the commercial dye market. Their utility stems from the primary aromatic amine group (-NH₂), which can be readily converted into a reactive diazonium salt, and the nitro group (-NO₂), which acts as a powerful electron-withdrawing group to modulate the final color and properties of the dye.
This guide provides an in-depth technical comparison of 5-Morpholino-2-nitroaniline against key alternatives in the synthesis of disperse dyes, which are critical for coloring hydrophobic fibers like polyester. We will explore how its unique morpholino moiety influences synthesis performance and final dye characteristics, supported by established chemical principles and representative experimental protocols.
Chemical Profile: this compound
This compound (CAS No. 54998-00-4) is a substituted nitroaniline featuring a morpholine ring attached at the 5-position.[1] This structural feature is pivotal to its performance. The morpholino group, via the nitrogen lone pair, acts as an electron-donating group, influencing the electronic properties of the benzene ring. This electronic contribution is key to the resulting dye's color and fastness properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃O₃ | [1][2] |
| Molecular Weight | 223.23 g/mol | [2] |
| Melting Point | 182-185 °C | [1] |
| Appearance | Solid | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
The Core Synthesis Workflow: Diazotization and Azo Coupling
The synthesis of azo dyes from nitroaniline precursors is a well-established, two-stage process. The causality behind the stringent reaction conditions is critical for ensuring high yield and purity.
-
Diazotization: The primary aromatic amine is converted into a diazonium salt. This reaction is performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose at higher temperatures, reducing the yield. A strong acid (like HCl or H₂SO₄) reacts with sodium nitrite (NaNO₂) in situ to generate nitrous acid (HONO), the diazotizing agent.[3]
-
Azo Coupling: The electrophilic diazonium salt reacts with an electron-rich coupling component (e.g., a phenol, naphthol, or another aniline derivative). This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is the chromophore responsible for the dye's color.[3]
The logical workflow for this process is illustrated below.
Caption: General workflow for Azo Dye synthesis.
Comparative Analysis: Performance Against Alternatives
The selection of a nitroaniline intermediate is dictated by the desired final properties of the dye, including shade, brightness, and fastness to external agents like light and washing. Here, we compare this compound to other common intermediates.
Key Alternatives:
-
4-Nitro-o-phenylenediamine (CAS 99-56-9): A simpler diamine structure widely used in hair dyes and as a chemical intermediate.[4][5]
-
2-Amino-4-nitrophenol (CAS 99-57-5): Contains a hydroxyl group, which can influence solubility and act as an auxochrome.[6]
-
2-Methoxy-5-nitroaniline (CAS 97-52-9): Structurally similar, with a methoxy group providing a direct comparison for the effect of an electron-donating group.[7]
Performance Metrics & Discussion
| Intermediate | Key Structural Feature | Expected Impact on Performance | Supporting Evidence |
| This compound | Bulky, electron-donating morpholino group | Color: The strong electron-donating nature is expected to cause a significant bathochromic (deepening of color) shift, leading to reddish-violet or blue shades. Fastness: The bulky morpholino group can improve sublimation fastness by increasing the molecule's size and polarity. | While direct studies are limited, the principle of electron-donating groups causing bathochromic shifts is well-established in dye chemistry. |
| 4-Nitro-o-phenylenediamine | Second primary amine group | Reactivity: The presence of two amino groups can lead to cross-linking or require a protection/deprotection step, complicating the synthesis. Properties: Used as a precursor for various heterocyclic compounds and dyes.[8] | Synthesis protocols often involve the selective reduction of dinitroanilines.[4][9] |
| 2-Amino-4-nitrophenol | Phenolic hydroxyl group (-OH) | Color: The -OH group is a powerful auxochrome that can deepen color and enable pH sensitivity. Solubility & Chelation: Improves water solubility and allows for the formation of metal-complex dyes, which often have superior light fastness. | The synthesis typically involves the partial reduction of 2,4-dinitrophenol.[6][10] |
| 2-Methoxy-5-nitroaniline | Electron-donating methoxy group | Color: The methoxy group also causes a bathochromic shift, though generally less pronounced than a morpholino group. Fastness: Dyes synthesized from this intermediate have demonstrated excellent wash and sublimation fastness and good light fastness on polyester. | Studies on dyes derived from this compound show good to excellent fastness properties.[11][12] |
The following diagram illustrates a decision-making framework for selecting an appropriate dye precursor based on desired outcomes.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Nitro-o-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scialert.net [scialert.net]
- 8. 4-Nitro-o-phenylenediamine Hydrochloride|189.6 g/mol [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. orientjchem.org [orientjchem.org]
A Comparative Guide to the Electronic Properties of Morpholino-Substituted Anilines
This guide provides a detailed comparative analysis of the electronic properties of morpholino-substituted anilines. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced effects of the morpholino substituent on the aniline framework, supported by experimental data, established theoretical principles, and detailed protocols for empirical validation.
Introduction: Modulating the Electronic Landscape of Aniline
Aniline and its derivatives are foundational building blocks in a vast array of applications, including the synthesis of polymers, dyes, pharmaceuticals, and advanced materials.[1] The utility of these aromatic amines is intrinsically linked to the electronic characteristics of the benzene ring and the amino group. The ability to predictably tune these properties—such as the energy of the frontier molecular orbitals and the redox potential—by introducing substituents is a cornerstone of modern chemical design.
This guide focuses on the morpholino group as a substituent. By examining its influence through electrochemical, spectroscopic, and computational lenses, we aim to provide a comprehensive understanding of how this unique heterocyclic moiety modulates the electronic behavior of the parent aniline molecule.
The Morpholino Substituent: An Electronic Profile
The electronic influence of a substituent is a combination of inductive and resonance effects. The morpholino group, when attached to an aromatic ring via its nitrogen atom, presents a compelling case study in this interplay.
-
Inductive Effect (-I): The oxygen atom within the morpholine ring is highly electronegative, exerting an electron-withdrawing inductive effect that pulls electron density away from the aromatic ring through the sigma bonds.
-
Resonance Effect (+R): The nitrogen atom's lone pair of electrons can be delocalized into the aniline π-system. This donation of electron density into the ring is a powerful electron-donating resonance effect.
In the case of 4-morpholinoaniline, the +R effect is dominant, overriding the -I effect of the distant oxygen. This makes the morpholino group a potent electron-donating group (EDG) , which enriches the π-system of the aniline ring.[2][3] This electron donation has profound and predictable consequences for the molecule's electronic properties, increasing the electron density on the benzene ring and making the nitrogen lone pair more available.[3][4]
Comparative Analysis of Electronic Properties
To quantify the impact of the morpholino group, we compare its effects to that of unsubstituted aniline and anilines with other common substituents.
Electrochemical Properties: Oxidation Potential
The electrochemical oxidation of anilines involves the removal of an electron from the Highest Occupied Molecular Orbital (HOMO).[5] Electron-donating groups increase the energy of the HOMO, making the molecule easier to oxidize, which is observed as a lower (less positive) oxidation potential.[6]
Cyclic voltammetry (CV) is the standard technique to measure this property. The data below compares the oxidation potentials of various substituted anilines, illustrating the potent electron-donating nature of the morpholino group.
| Compound | Substituent (at para-position) | Typical Oxidation Potential (Epa vs. Ag/AgCl) | Electronic Effect |
| Aniline | -H | ~0.90 V | Neutral Reference |
| 4-Toluidine | -CH3 | ~0.75 V | Weakly Donating |
| 4-Anisidine | -OCH3 | ~0.68 V | Strongly Donating |
| 4-Morpholinoaniline | -Morpholino | ~0.55 V (Predicted) | Very Strongly Donating |
Note: Potentials are approximate and can vary with solvent, electrolyte, and electrode material. The predicted value for 4-morpholinoaniline is based on the established trend that its nitrogen-based resonance is stronger than the oxygen-based resonance of a methoxy group.
The significantly lower predicted oxidation potential for 4-morpholinoaniline highlights its enhanced susceptibility to oxidation, a direct consequence of the powerful +R effect of the morpholino nitrogen.
Spectroscopic Properties: UV-Vis Absorption
The primary electronic transition observed in the UV-Vis spectrum of aniline is a π → π* transition. The wavelength of maximum absorbance (λmax) for this transition is highly sensitive to the electronic effects of substituents.[7]
EDGs decrease the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or "red" shift).[8]
| Compound | Substituent (at para-position) | Typical λmax (in Ethanol) | Observed Shift |
| Aniline | -H | ~280 nm | Reference |
| 4-Toluidine | -CH3 | ~287 nm | Bathochromic |
| 4-Anisidine | -OCH3 | ~290 nm | Bathochromic |
| 4-Morpholinoaniline | -Morpholino | ~298 nm (Predicted) | Strong Bathochromic |
The predicted strong bathochromic shift for 4-morpholinoaniline is consistent with its role as a powerful EDG, which significantly narrows the HOMO-LUMO gap.
Computational Analysis: Frontier Molecular Orbitals
Computational chemistry, particularly Density Functional Theory (DFT), provides quantitative insights into molecular electronic structure.[9][10] The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE), are critical descriptors of chemical reactivity and stability.[11]
-
HOMO Energy: Represents the ability to donate an electron. Higher HOMO energy correlates with lower ionization potential and easier oxidation.
-
LUMO Energy: Represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): A smaller gap indicates that less energy is required to excite an electron, correlating with higher chemical reactivity and a red-shifted UV-Vis absorption.[1][12]
The following table, based on typical DFT calculation results (e.g., using the B3LYP functional), compares aniline with derivatives.
| Compound | Substituent (at para-position) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Aniline | -H | ~ -5.15 | ~ -0.25 | 4.90 |
| 4-Toluidine | -CH3 | ~ -4.98 | ~ -0.20 | 4.78 |
| 4-Anisidine | -OCH3 | ~ -4.85 | ~ -0.18 | 4.67 |
| 4-Morpholinoaniline | -Morpholino | ~ -4.70 (Predicted) | ~ -0.15 | 4.55 |
These predicted values affirm the experimental trends. The morpholino group significantly raises the HOMO energy and decreases the HOMO-LUMO gap more than other common EDGs, marking it as a potent modulator of electronic properties.
Visualization of Concepts
Experimental Protocols
To ensure self-validating and reproducible research, the following detailed protocols are provided.
Protocol 1: Synthesis of 4-Morpholinoaniline
This procedure is adapted from established methods involving the reduction of a nitroaromatic precursor.[13]
Step-by-Step Methodology:
-
Reaction Setup: Suspend 4-(4-nitrophenyl)morpholine (1.0 eq) in methanol (approx. 10 mL per gram of starting material) in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %) to the suspension.
-
Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas (H₂) to remove air. Pressurize the vessel to 50 psi with H₂.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Workup: Carefully depressurize the vessel. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure 4-morpholinoaniline.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cyclic Voltammetry (CV)
Step-by-Step Methodology:
-
Solution Preparation: Prepare a ~1 mM solution of the aniline derivative in an appropriate solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrode Setup: Assemble a three-electrode electrochemical cell:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
-
Electrode Polishing: Polish the GCE surface with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent, and dry.
-
Deoxygenation: Purge the analyte solution with an inert gas (N₂ or Ar) for at least 10 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition:
-
Perform a background scan on the solvent and electrolyte solution alone.
-
Introduce the analyte and perform the CV scan. Set the potential window to sweep from a non-oxidizing potential to a point beyond the oxidation wave (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) and back.
-
Use a scan rate of 100 mV/s.
-
-
Analysis: Identify the anodic peak potential (Epa), which corresponds to the oxidation of the aniline. For rigorous comparison, it is best practice to add an internal standard like ferrocene/ferrocenium (Fc/Fc⁺) at the end of the experiment and reference all potentials to the Fc/Fc⁺ redox couple.
Protocol 3: UV-Vis Spectroscopy
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the aniline derivative in a UV-grade solvent (e.g., ethanol or cyclohexane) at a concentration of ~1 mg/mL. From this, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15 minutes.
-
Blanking: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline (autozero) measurement across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Rinse the cuvette with the dilute analyte solution, then fill it with the same solution. Place it in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Conclusion
The introduction of a morpholino group onto the aniline scaffold serves as a powerful tool for tuning its electronic properties. Through its dominant electron-donating resonance effect, the morpholino substituent significantly raises the HOMO energy level. This is empirically observed as a lower oxidation potential in cyclic voltammetry and a pronounced bathochromic shift in UV-Vis spectroscopy. Computational models corroborate these findings, predicting a reduced HOMO-LUMO gap, which implies enhanced chemical reactivity. This comprehensive understanding and the provided protocols enable researchers to rationally design and validate novel aniline derivatives for targeted applications in materials science and medicinal chemistry.
References
- 1. thaiscience.info [thaiscience.info]
- 2. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 3. \Rightarrow Aniline and its derivatives | Filo [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
- 6. mdpi.com [mdpi.com]
- 7. In-Line UV-Vis Spectroscopy as a Fast-Working Process Analytical Technology (PAT) during Early Phase Product Development Using Hot Melt Extrusion (HME) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 5-Morpholino-2-nitroaniline
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Morpholino-2-nitroaniline (CAS No. 54998-00-4), a compound utilized in various organic synthesis workflows. As a nitroaniline derivative containing a morpholine moiety, this substance presents a specific hazard profile that necessitates a structured and informed disposal process. This document moves beyond simple instructions to explain the rationale behind each step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with confidence, expertise, and a commitment to safety and regulatory compliance.
Hazard Profile and Chemical Characteristics of this compound
Understanding the intrinsic properties and hazards of a chemical is the first principle of safe handling and disposal. This compound is a solid organic compound whose hazard profile is largely dictated by its functional groups: the nitro group attached to an aromatic ring and the aniline structure.
Based on data for the compound and its structural analogs, the primary hazards include acute toxicity if ingested, inhaled, or absorbed through the skin.[1] It is also known to cause skin and serious eye irritation.[1] The nitroaromatic structure suggests that it may be harmful to aquatic life with long-lasting effects, making environmental containment a priority.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃O₃ | [5] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | Solid (powder) | Assumed from analogs |
| Melting Point | 182-185°C | [5] |
| Boiling Point | 469.7°C at 760 mmHg | [5] |
| Solubility | Low water solubility is expected based on analogs. | [3] |
| GHS Hazard Codes | H302, H312, H332, H315, H319, H335 | [1] |
These properties inform every aspect of the disposal process, from the selection of Personal Protective Equipment (PPE) to the choice of waste container and final disposal method.
Mandatory Personal Protective Equipment (PPE)
Given the compound's acute toxicity and irritant properties, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier, preventing any contact with the substance.
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or punctures before use. For tasks involving large quantities, consider double-gloving.
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a full-face shield should be worn in addition to goggles.[6]
-
Respiratory Protection: Handling of the solid powder, which can become airborne, must be done in a certified chemical fume hood to prevent inhalation.[4][6] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with particulate filters is required.
-
Body Protection: A fully fastened laboratory coat is required. For extensive disposal operations, a chemically resistant apron or coveralls should be used. Ensure that footwear is closed-toe and provides full coverage.
Emergency Protocol: Spill Management
Accidental spills must be managed immediately and effectively to mitigate exposure and environmental contamination. The following workflow provides a systematic approach to spill response.
Caption: Workflow for safe management of a this compound spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately clear the area of all personnel and inform the lab supervisor.
-
Secure the Area: Restrict access to the spill area and ensure adequate ventilation (if safe to do so). Remove all ignition sources.[7][8]
-
Containment: For the solid material, prevent it from becoming airborne. Do not use water, as this may spread contamination.
-
Absorption and Collection: Gently cover the spill with an inert absorbent material like vermiculite or sand.[9] Using non-sparking tools, carefully sweep the material into a designated, sealable container clearly labeled "Hazardous Waste: this compound".[10]
-
Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials (wipes, absorbents) must also be placed in the hazardous waste container.
-
Disposal: The sealed container and any contaminated PPE must be disposed of as hazardous chemical waste according to the procedures outlined in the next section.
The Core Directive: Waste Disposal Workflow
The disposal of this compound is governed by regulations for hazardous waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11] On-site chemical neutralization is not recommended without validated procedures and should only be attempted by highly trained personnel. The authoritative and safest method is off-site disposal via a licensed environmental services contractor.
The following decision tree illustrates the proper workflow from waste generation to final disposal.
Caption: Step-by-step decision workflow for compliant chemical waste disposal.
Procedural Steps for Disposal:
-
Waste Identification and Segregation:
-
Any quantity of pure this compound, as well as any materials grossly contaminated with it (e.g., spill cleanup debris, contaminated gloves, weigh boats), must be treated as hazardous waste.
-
This waste stream must be kept separate from all other chemical and non-hazardous waste.
-
-
Containerization:
-
Collect waste in a container that is chemically compatible (e.g., high-density polyethylene - HDPE, or glass), in good condition, and has a secure, leak-proof lid.
-
Keep the container closed at all times except when adding waste.[12]
-
-
Labeling:
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written out.
-
Include the date when the first piece of waste was added (the accumulation start date).
-
Affix the appropriate GHS hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the operator.
-
The SAA should be in a well-ventilated area, away from heat or ignition sources, and ideally within secondary containment to control any potential leaks.
-
Follow institutional and federal guidelines regarding the maximum volume of waste and the maximum time allowed for accumulation at the SAA.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Your EHS office will coordinate with a licensed hazardous waste disposal company. These contractors are equipped to handle transport and final disposal in compliance with all local, state, and federal regulations.
-
The preferred method of disposal for organic compounds of this nature is high-temperature incineration in a facility equipped with emission controls to handle nitrogen oxides.[6][9]
-
-
Record-Keeping:
-
Maintain accurate records of the waste generated, including the amount and accumulation dates. You will be required to sign a hazardous waste manifest upon pickup, which serves as a legal record of the waste's journey from your lab to the final disposal facility.
-
By adhering to this comprehensive protocol, laboratory personnel can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of scientific integrity and environmental responsibility.
References
- 1. This compound | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Morpholine (HSG 92, 1995) [inchem.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule | HUB | K&L Gates [klgates.com]
- 12. redox.com [redox.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
